molecular formula C37H64N6O8S B15604468 Aminobenzenesulfonic auristatin E-d8

Aminobenzenesulfonic auristatin E-d8

Número de catálogo: B15604468
Peso molecular: 761.1 g/mol
Clave InChI: AZVFJNPRFUTRNO-GSSOYSBSSA-N
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Descripción

Aminobenzenesulfonic auristatin E-d8 is a useful research compound. Its molecular formula is C37H64N6O8S and its molecular weight is 761.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C37H64N6O8S

Peso molecular

761.1 g/mol

Nombre IUPAC

(2R)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2,3,4,4,4-pentadeuterio-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-methyl-3-(trideuteriomethyl)butanamide

InChI

InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31+,32-,33-,34+/m0/s1/i2D3,3D3,22D,31D

Clave InChI

AZVFJNPRFUTRNO-GSSOYSBSSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminobenzenesulfonic auristatin E-d8 is a deuterated analog of a potent drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis, its principal application as an internal standard in quantitative analysis, and the underlying mechanism of action of its cytotoxic component. The strategic incorporation of eight deuterium (B1214612) atoms makes it an invaluable tool for researchers in the field of targeted cancer therapy, enabling precise bioanalytical measurements critical for pharmacokinetic and pharmacodynamic studies.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Aminobenzenesulfonic auristatin E, a conjugate composed of the highly cytotoxic agent Auristatin E and an aminobenzenesulfonic acid linker.[1] The primary application of the d8 variant is as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Table 1: Quantitative Data Summary

PropertyThis compoundAminobenzenesulfonic auristatin E
Molecular Formula C₃₇H₅₆D₈N₆O₈SC₃₇H₆₄N₆O₈S[2]
Molecular Weight 761.06 g/mol 753.00 g/mol [2]
Purity >97%≥98%[2]
CAS Number Not available1800462-99-0[2]
Appearance White powderWhite powder
Storage Conditions -20°C for long-term storage2-8°C for short-term storage, -20°C for long-term
Solubility Soluble in DMSOSoluble in DMSO

Synthesis and Manufacturing

While the specific, detailed synthesis protocol for this compound is not publicly available, a representative synthesis can be described based on the well-established synthesis of Monomethyl Auristatin E (MMAE) and the principles of peptide coupling and linker conjugation.[3] The synthesis of the d8 analog would involve the use of a deuterated precursor for one of the peptide subunits.

Representative Synthesis of the Auristatin E Core

The synthesis of the auristatin E core is a multi-step process that involves the sequential coupling of unique amino acid and peptide fragments.[3]

Key Stages:

  • Synthesis of Key Intermediates: This involves the preparation of the individual amino acid building blocks, some of which are non-proteinogenic and require custom synthesis.

  • Peptide Coupling: The amino acid intermediates are sequentially coupled using standard peptide coupling reagents (e.g., DCC, HOBt) to form the pentapeptide backbone.

  • Purification: Each intermediate and the final auristatin E core are purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

Conjugation to the Aminobenzenesulfonic Acid Linker

Once the auristatin E core is synthesized, it is conjugated to the aminobenzenesulfonic acid linker. This typically involves the formation of an amide bond between the N-terminus of the auristatin and a reactive derivative of the linker.

Introduction of Deuterium Labels

For the d8 version, deuterium atoms are incorporated into one of the starting materials. This is typically achieved by using a deuterated form of one of the amino acid precursors during the synthesis of the auristatin E core. The position of the deuterium labels is critical and should be on stable positions within the molecule to avoid hydrogen-deuterium exchange.

Mechanism of Action of the Auristatin E Payload

The cytotoxic activity of this compound is derived from its auristatin E payload. Auristatin E is a potent antimitotic agent that inhibits cell division by disrupting microtubule dynamics.[4]

Signaling Pathway:

Auristatin_E_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Auristatin_E Auristatin E Lysosome->Auristatin_E Linker Cleavage & Payload Release Tubulin Tubulin Dimers Auristatin_E->Tubulin Binding Microtubules Microtubule Polymerization (Inhibited) Tubulin->Microtubules Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of Auristatin E delivered via an ADC.

Experimental Protocols

The primary application of this compound is as an internal standard in the quantitative analysis of ADC payloads in biological matrices using LC-MS/MS.

Representative LC-MS/MS Protocol for Quantification of Aminobenzenesulfonic Auristatin E

This protocol provides a general framework for the quantification of the non-deuterated form of the analyte in a biological matrix (e.g., plasma) using the d8-labeled internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 5 µL of a known concentration of this compound solution (internal standard).
  • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.
  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% to 95% B over 5 minutes).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Analyte (Aminobenzenesulfonic auristatin E): Monitor a specific precursor-to-product ion transition (e.g., m/z 753.4 -> [product ion]).
  • Internal Standard (this compound): Monitor the corresponding transition for the deuterated analog (e.g., m/z 761.5 -> [product ion]).
  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.
  • Calculate the peak area ratio (analyte/internal standard).
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for using this compound as an internal standard in the bioanalysis of an ADC.

ADC_Bioanalysis_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma) IS_Spiking Spiking with Aminobenzenesulfonic auristatin E-d8 (IS) Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation, Extraction) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio, Calibration Curve) MS_Detection->Data_Analysis Quantification Quantification of ADC Payload Data_Analysis->Quantification

Caption: Workflow for ADC payload quantification using a deuterated internal standard.

Conclusion

This compound is a critical analytical tool for the development of auristatin-based ADCs. Its near-identical physicochemical properties to its non-deuterated counterpart allow it to effectively compensate for variability in sample preparation and analysis, leading to highly accurate and precise quantification of the ADC payload in complex biological matrices. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their research and development efforts.

References

An In-depth Technical Guide to the Mechanism of Action of Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Aminobenzenesulfonic Auristatin E-d8, a key component in the development of antibody-drug conjugates (ADCs). This document details the molecular interactions, cellular consequences, and the methodologies used to elucidate its function. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided for reproducibility. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the complex processes involved.

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. These complex molecules consist of three main components: a monoclonal antibody for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects the two. This compound is a drug-linker conjugate where Auristatin E, a potent antimitotic agent, is the payload. The "-d8" designation indicates that the molecule is labeled with eight deuterium (B1214612) atoms, making it suitable as an internal standard for quantitative mass spectrometry-based assays. The aminobenzenesulfonic acid component is part of the linker, designed to influence the stability, solubility, and release of the cytotoxic payload.

The Cytotoxic Payload: Auristatin E (MMAE)

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10. Due to its high cytotoxicity, it is not used as a standalone chemotherapeutic agent but has found significant application as a payload in ADCs.

Core Mechanism of Action: Microtubule Inhibition

The primary mechanism of action of Auristatin E is the disruption of microtubule dynamics, which are essential for cellular structure, transport, and, most critically, cell division.

  • Binding to Tubulin: MMAE binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) domain. This binding inhibits the polymerization of tubulin into microtubules.

  • Disruption of Microtubule Network: The inhibition of tubulin polymerization leads to a net depolymerization of existing microtubules, resulting in the collapse of the microtubule cytoskeleton.

  • Cell Cycle Arrest: Microtubules are a key component of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. The disruption of the microtubule network by MMAE leads to a failure in mitotic spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is characterized by the activation of caspases (e.g., caspase-3) and the cleavage of key cellular substrates, ultimately resulting in the dismantling of the cell.

The Linker: Role of the Aminobenzenesulfonic Acid Moiety

The linker is a critical component of an ADC, ensuring that the payload remains attached to the antibody while in circulation and is efficiently released at the target site. While the precise configuration of the "aminobenzenesulfonic" linker in this specific conjugate is not extensively detailed in publicly available literature, the inclusion of a sulfonic acid group suggests several key functions based on established principles of ADC linker chemistry.

  • Enhanced Hydrophilicity: The sulfonic acid group is highly polar and ionizable, which significantly increases the hydrophilicity of the drug-linker complex. Many cytotoxic payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation, which can negatively impact the ADC's pharmacokinetics and efficacy. A hydrophilic linker can mitigate this issue, improving solubility and stability.

  • Modulation of Physicochemical Properties: The introduction of a charged group can influence the overall isoelectric point of the ADC and its interaction with the biological environment.

  • Potential Cleavage Mechanism: The aminobenzenesulfonic acid moiety could be part of a cleavable linker strategy:

    • pH-Sensitive Cleavage: The acidic environment of endosomes and lysosomes (pH 4.5-6.5) compared to the bloodstream (pH 7.4) is often exploited for linker cleavage. While not a direct mechanism, the electronic properties of the benzene (B151609) ring substituted with an amino and a sulfonic acid group could influence the stability of an adjacent acid-labile bond (e.g., a hydrazone).

    • Enzyme-Cleavable Linker (Sulfatase): A promising strategy in modern ADC design is the use of linkers that are substrates for lysosomal enzymes. Arylsulfate-containing linkers can be cleaved by sulfatases, which are abundant in the lysosome.[1][2] This releases the payload in a controlled manner within the target cell. The aminobenzenesulfonic acid structure is consistent with a potential arylsulfate linker.

The Deuterated Component: Auristatin E-d8

The "-d8" in this compound signifies that eight hydrogen atoms in the Auristatin E molecule have been replaced with deuterium, a stable isotope of hydrogen.

  • Internal Standard for Quantitative Analysis: Deuterated compounds are widely used as internal standards in mass spectrometry-based bioanalytical assays (LC-MS/MS). Since MMAE-d8 is chemically identical to MMAE but has a higher mass, it co-elutes during chromatography but is detected as a distinct mass-to-charge ratio. This allows for precise and accurate quantification of the non-labeled MMAE released from an ADC in complex biological matrices like plasma or tissue homogenates.

Data Presentation

Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)
Cell LineCancer TypeIC50 (nM)Reference
SK-BR-3Breast Cancer3.27 ± 0.42[3]
HEK293Kidney Cancer4.24 ± 0.37[3]
BxPC-3Pancreatic Cancer~1[4]
PSN-1Pancreatic Cancer~1[4]
Capan-1Pancreatic Cancer~1[4]
Panc-1Pancreatic Cancer~1[4]
BT-474Breast Cancer10⁻¹¹ - 10⁻⁹ M range[5]
NCI-N87Gastric Cancer10⁻¹¹ - 10⁻⁹ M range[5]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of MMAE on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of MMAE in cell culture medium. Replace the existing medium with the medium containing different concentrations of MMAE. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a non-linear regression analysis.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of MMAE on tubulin polymerization in vitro.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP solution.

  • Reaction Setup: In a 96-well plate, add the tubulin solution, GTP, and different concentrations of MMAE or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, nocodazole (B1683961) as an inhibitor).

  • Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the amount of polymerized tubulin (microtubules).

  • Data Analysis: Plot the absorbance against time. Compare the polymerization curves of the MMAE-treated samples to the control to determine the inhibitory effect.

Immunofluorescence Staining of Microtubules

Objective: To visualize the effect of MMAE on the microtubule network in cultured cells.

Methodology:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once attached, treat the cells with MMAE at a desired concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Wash with PBST. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Mandatory Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Cancer Cell cluster_endosome Endosome (pH 5.5-6.5) cluster_lysosome Lysosome (pH 4.5-5.0) cluster_cytoplasm Cytoplasm ADC ADC (Antibody-Drug Conjugate) ADC_Internalized Internalized ADC ADC->ADC_Internalized 1. Binding & Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome 2. Trafficking Free_MMAE Free MMAE ADC_Lysosome->Free_MMAE 3. Linker Cleavage (e.g., by Sulfatase or low pH) Tubulin Tubulin Dimers Free_MMAE->Tubulin 4. Binds to Tubulin Microtubule Microtubule Tubulin->Microtubule Polymerization Tubulin->Microtubule Inhibition of Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle Formation Apoptosis Apoptosis Mitotic_Spindle->Apoptosis G2/M Arrest leads to Cytotoxicity_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of MMAE A->B C 3. Incubate for 72 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 G->H Logical_Relationship cluster_components Core Components ADC Aminobenzenesulfonic Auristatin E-d8 ADC Antibody Monoclonal Antibody (Targeting) ADC->Antibody Linker Linker (Stability & Release) ADC->Linker Payload Auristatin E (Cytotoxicity) ADC->Payload Aminobenzenesulfonic_Acid Aminobenzenesulfonic Acid Moiety (Hydrophilicity, Cleavage Site) Linker->Aminobenzenesulfonic_Acid contains Deuteration Deuterium Labeling (-d8) (Analytical Standard) Payload->Deuteration

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for "Aminobenzenesulfonic auristatin E-d8" is not extensively available in public literature. This guide synthesizes information on its constituent components—Monomethyl Auristatin E (MMAE), aminobenzenesulfonic acid, and the principles of deuterium (B1214612) labeling—to provide a comprehensive theoretical and practical framework for its properties and characterization.

Introduction

This compound is a specialized drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises three key components:

  • Auristatin E (as Monomethyl auristatin E - MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4][5] Due to its high cytotoxicity, it is used as a payload in ADCs.[3][4]

  • Aminobenzenesulfonic acid linker: A chemical moiety that connects the cytotoxic payload to the monoclonal antibody. The properties of the linker are critical for the stability and release of the payload.[6]

  • Deuterium labeling (-d8): The replacement of eight hydrogen atoms with deuterium.[2] This is a common strategy in drug development to alter the metabolic profile of a compound, often leading to a longer half-life and improved pharmacokinetic properties due to the kinetic isotope effect.[][8][9][10][11]

This guide will provide an in-depth overview of the known and extrapolated physical and chemical properties of this compound, detailed experimental protocols for its characterization, and visualizations to aid in understanding its structure and function.

Core Components Properties

The properties of this compound are derived from its core components.

MMAE is a synthetic analogue of the natural product dolastatin 10.[4][12] It is a potent antimitotic agent used as a payload in several FDA-approved ADCs.[13]

PropertyValueReferences
Molecular Formula C39H67N5O7[3][4][14]
Molecular Weight 717.98 g/mol [4][14]
Solubility Soluble in DMSO (≥35.9 mg/mL), Ethanol (≥48.5 mg/mL with warming), and Dimethyl formamide. Insoluble in water.[15][16][17]
Stability Generally stable, but subject to degradation under harsh acidic, basic, or oxidative conditions.[18] The stability of the linker in an ADC is crucial to prevent premature payload release.[6][18]

This component serves as the linker. There are three isomers: 2-aminobenzenesulfonic acid, 3-aminobenzenesulfonic acid (Metanilic acid), and 4-aminobenzenesulfonic acid (Sulfanilic acid). The properties can vary slightly between isomers.

PropertyValue (for 4-aminobenzenesulfonic acid)References
Molecular Formula C6H7NO3S[19][20]
Molecular Weight 173.19 g/mol [19][20]
Solubility 12.51 g/L in water[19]
Appearance Off-white solid[19]

Predicted Properties of this compound

Based on the properties of its components, we can extrapolate the likely characteristics of the final conjugate.

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C45H73D8N6O10S (Estimated)Combination of MMAE and Aminobenzenesulfonic acid formulas, with 8 hydrogens replaced by deuterium.
Molecular Weight ~899.2 g/mol (Estimated)Sum of the molecular weights of MMAE and the linker, plus the mass difference for 8 deuterium atoms.
Solubility Likely soluble in organic solvents like DMSO and DMF. The sulfonic acid group may slightly increase aqueous solubility compared to MMAE alone.Based on the solubility of MMAE and the polar nature of the sulfonic acid group.[21]
Stability The C-D bonds are stronger than C-H bonds, which can lead to increased metabolic stability and a longer half-life in vivo.[][8][9][11] The overall stability will also be influenced by the linker chemistry.Deuteration is known to slow down metabolic processes due to the kinetic isotope effect.[][8][9]
Use Intended as an internal standard for quantitative analysis by NMR or mass spectrometry, or as a tracer.[2]The deuterium labeling allows it to be distinguished from the non-deuterated analogue in analytical methods.[]

Experimental Protocols

The characterization of an ADC payload like this compound involves a suite of analytical techniques to confirm its identity, purity, and stability.

  • Objective: To confirm the molecular weight and elemental composition of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[22]

    • Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]+ should be observed.

    • Data Interpretation: The measured mass should be within a few ppm of the calculated theoretical mass for the deuterated compound. Fragmentation analysis (MS/MS) can further confirm the structure. The protonated ion of MMAF, a related compound, is m/z 732.5.[22]

  • Objective: To confirm the chemical structure and the positions of deuterium labeling.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, Methanol-d4).[12]

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).[12]

    • Experiments:

      • 1H NMR: To observe the proton signals. The integration of signals will be reduced in the regions where deuterium has been incorporated.

      • 13C NMR: To identify all carbon environments.

      • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and confirm the overall structure.[12]

    • Data Interpretation: The absence of proton signals at specific chemical shifts, coupled with the 2D NMR data, will confirm the sites of deuteration. The NMR spectra of auristatins can be complex due to the presence of rotamers.[12][23]

  • Objective: To determine the purity of the compound and identify any impurities.

  • Methodology:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector. Reversed-phase HPLC (RP-HPLC) is commonly used.[6]

    • Column: A C18 column is typically suitable.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm).

    • Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks.

  • Objective: To assess the stability of the compound under various stress conditions.

  • Methodology:

    • Forced Degradation: Subject the compound to stress conditions such as acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) environments at elevated temperatures.[18]

    • Analysis: At various time points, analyze the stressed samples by HPLC to quantify the remaining parent compound and detect degradation products.

    • Plasma Stability: Incubate the compound in human plasma at 37°C for different durations and analyze for degradation.[6]

    • Data Interpretation: Determine the degradation rate and identify major degradation products to understand the stability profile.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Assessment synthesis Synthesis of Aminobenzenesulfonic auristatin E-d8 purification Purification (e.g., HPLC) synthesis->purification ms Mass Spectrometry (HRMS) - Molecular Weight - Elemental Composition purification->ms nmr NMR Spectroscopy - Structural Elucidation - Deuteration Sites ms->nmr hplc HPLC - Purity Assessment nmr->hplc stability Stability Studies - Forced Degradation - Plasma Stability hplc->stability conjugation ADC Conjugation - Reaction Efficiency stability->conjugation

Workflow for the characterization of this compound.

auristatin_moa ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Auristatin E Payload Lysosome->Payload Linker Cleavage Tubulin Tubulin Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Payload->Microtubule Tubulin->Microtubule Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Mechanism of action of an Auristatin E-based ADC.

property_derivation MMAE Monomethyl Auristatin E (Payload) FinalCompound Aminobenzenesulfonic auristatin E-d8 MMAE->FinalCompound Provides Cytotoxicity Linker Aminobenzenesulfonic Acid (Linker) Linker->FinalCompound Enables Conjugation, Influences Solubility Deuteration Deuteration (-d8) (Modification) Deuteration->FinalCompound Enhances Metabolic Stability

Derivation of properties for the final conjugate.

References

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery of Novel Auristatin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is being revolutionized by the advent of antibody-drug conjugates (ADCs), and at the heart of many of these powerful biopharmaceuticals lies a class of exceptionally potent cytotoxic agents: the auristatins. Auristatin E, a synthetic analog of the marine natural product dolastatin 10, has emerged as a key player in this field. Its remarkable potency, however, necessitates a sophisticated delivery mechanism, making it an ideal payload for ADCs. This in-depth technical guide delves into the core of auristatin E analog discovery, providing a comprehensive overview of their mechanism of action, synthesis, and evaluation, with a focus on quantitative data and detailed experimental protocols.

Mechanism of Action: Disrupting the Cellular Scaffolding

Auristatin E and its analogs exert their cytotoxic effects by interfering with the fundamental cellular process of microtubule dynamics. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton, playing vital roles in cell division, intracellular transport, and the maintenance of cell shape.

By binding to tubulin, auristatin E inhibits its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of events culminating in programmed cell death, or apoptosis. The cell cycle is arrested, typically in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged mitotic arrest triggers the intrinsic apoptotic pathway, a highly regulated process involving a cascade of signaling proteins.

The Apoptotic Signaling Cascade

The disruption of microtubule dynamics by auristatin E analogs initiates a complex signaling cascade that ultimately leads to apoptosis. A key event is the activation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Auristatin-induced mitotic arrest shifts the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Auristatin Auristatin E Analog Tubulin Tubulin Polymerization Inhibition Auristatin->Tubulin Binds to Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Phase Arrest Microtubule->MitoticArrest Bcl2Family Bcl-2 Family Dysregulation (↑Bax, ↓Bcl-2) MitoticArrest->Bcl2Family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2Family->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Signaling pathway of auristatin-induced apoptosis.

Quantitative Data on Novel Auristatin E Analogs

The discovery of novel auristatin E analogs is driven by the need to optimize their properties for use in ADCs. This includes enhancing potency, improving stability, and overcoming mechanisms of drug resistance. The following tables summarize the in vitro cytotoxicity of monomethyl auristatin E (MMAE), a widely used analog, and other novel derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Cytotoxicity of Monomethyl Auristatin E (MMAE)

Cell LineCancer TypeIC50 (nM)
SK-BR-3Breast Cancer3.27 ± 0.42[1][2]
HEK293Kidney Cancer4.24 ± 0.37[1][2]
SK-BR-3 (HER2+)Breast Cancer5.2 (as ZHER2:2891-DCS-MMAE conjugate)[3]
MDA-MB-453 (HER2+)Breast Cancer24.8 (as ZHER2:2891-DCS-MMAE conjugate)[3]
T-47-D (Normal HER2)Breast Cancer135.6 (as ZHER2:2891-DCS-MMAE conjugate)[3]
MDA-MB-231 (Normal HER2)Breast Cancer161.5 (as ZHER2:2891-DCS-MMAE conjugate)[3]
HSC-2Head and Neck Squamous Cell Carcinoma4[4]

Table 2: In Vitro Cytotoxicity of Novel Hydrophilic Auristatin E Analogs

CompoundModificationCell LineCancer TypeIC50 (nM)
MMAE-GlycolinkerN-terminal glycolinkerHSC-2Head and Neck Squamous Cell Carcinoma12[4]
Trastuzumab-MC-Val-Cit-PABC-MMAEADCSKOV-3Ovarian Cancer0.05-0.08[4]
Trastuzumab-MC-Val-Cit-PABC-MMAUADC with glucuronic acid modificationSKOV-3Ovarian Cancer0.05-0.08[4]

Experimental Protocols

The synthesis and evaluation of novel auristatin E analogs involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Synthesis of Monomethyl Auristatin E (MMAE)

The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of unique amino acid and peptide fragments[5][6]. A common strategy is a convergent synthesis, where key fragments are prepared separately and then combined.

Workflow for MMAE Synthesis:

Start Starting Materials (Protected Amino Acids) Frag1 Fragment 1 Synthesis (e.g., Dil-Dap) Start->Frag1 Frag2 Fragment 2 Synthesis (e.g., Val-MeVal) Start->Frag2 Coupling1 Fragment Coupling Frag1->Coupling1 Frag2->Coupling1 Tetrapeptide Protected Tetrapeptide Coupling1->Tetrapeptide Coupling2 Coupling with Norephedrine Derivative Tetrapeptide->Coupling2 ProtectedMMAE Protected MMAE Coupling2->ProtectedMMAE Deprotection Global Deprotection ProtectedMMAE->Deprotection Purification RP-HPLC Purification Deprotection->Purification MMAE Monomethyl Auristatin E (MMAE) Purification->MMAE

Caption: General workflow for the convergent synthesis of MMAE.

Detailed Protocol for a Key Peptide Coupling Step (Boc-L-Valine and Dolaisoleucine Methyl Ester):

  • Activation of Boc-L-Valine:

    • Dissolve Boc-L-Valine in dichloromethane (B109758) (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.

    • Stir for 30 minutes to form the active ester.

  • Coupling Reaction:

    • To the activated Boc-L-Valine solution, add a solution of the dolaisoleucine methyl ester hydrochloride salt and triethylamine (B128534) (TEA) in DCM.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the auristatin E analog in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.

    • Prepare a stock solution of GTP in buffer.

    • Prepare serial dilutions of the auristatin E analog in the assay buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution and the auristatin E analog dilutions.

    • Include a positive control (e.g., nocodazole) and a negative (vehicle) control.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time for each concentration.

    • Determine the rate of polymerization from the initial linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Overcoming Challenges and Future Directions

Despite the success of auristatin-based ADCs, challenges such as acquired drug resistance remain. Mechanisms of resistance can include the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), which actively transport the cytotoxic payload out of the cancer cell.

Strategies to Overcome Resistance:

  • Development of Novel Analogs: Synthesizing auristatin E analogs that are poor substrates for efflux pumps is a key strategy.

  • Novel Linker Technologies: The design of linkers that release the payload more efficiently within the tumor microenvironment can enhance efficacy and overcome resistance.

  • Combination Therapies: Combining auristatin-based ADCs with other anticancer agents that have different mechanisms of action can be an effective approach to combat resistance.

The field of auristatin E analog discovery is continually evolving, with ongoing research focused on creating next-generation ADCs with improved therapeutic indices. The development of more hydrophilic analogs to improve pharmacokinetics and the exploration of novel linker technologies that are selectively cleaved in the tumor microenvironment are promising areas of investigation. These advancements hold the potential to further enhance the efficacy and safety of this powerful class of anticancer agents, offering new hope for patients with a wide range of malignancies.

References

The Role of Deuteration in Cytotoxic Payloads: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into cytotoxic payloads represents a promising frontier in anticancer drug development. This "deuterium switch" leverages the kinetic isotope effect (KIE) to favorably modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By replacing hydrogen with deuterium at specific, metabolically vulnerable positions, the carbon-deuterium bond's greater stability can significantly slow down enzymatic degradation, particularly cytochrome P450 (CYP450)-mediated metabolism. This can lead to an extended drug half-life, increased systemic exposure, reduced dosing frequency, and potentially a more favorable safety profile by minimizing the formation of toxic metabolites. This guide provides a comprehensive technical overview of the principles of deuteration in cytotoxic drug design, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction: The Kinetic Isotope Effect in Drug Design

The foundation of deuteration in medicinal chemistry lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[1] Consequently, reactions where the cleavage of a C-H bond is the rate-limiting step will proceed more slowly when a C-D bond is present.[1][2] Many cytotoxic drugs undergo oxidative metabolism by CYP450 enzymes, a process that often involves the cleavage of C-H bonds.[3][4] By strategically substituting hydrogen with deuterium at these "soft spots," the rate of metabolism can be reduced, leading to a more stable and durable drug molecule.[3][5] This can result in:

  • Improved Pharmacokinetic Profile: Increased half-life (t½), higher area under the curve (AUC), and greater maximum concentration (Cmax).[6][7]

  • Enhanced Therapeutic Window: The potential for reduced dosing frequency and lower overall dose to achieve the desired therapeutic effect.[3]

  • Altered Metabolite Profile: A reduction in the formation of potentially toxic or inactive metabolites, a phenomenon that can also lead to "metabolic switching" where alternative metabolic pathways become more prominent.[7]

Data Presentation: Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Compounds

The impact of deuteration on pharmacokinetics is best illustrated through direct comparison. While comprehensive, publicly available side-by-side data for cytotoxic payloads is emerging, studies on various deuterated molecules consistently demonstrate these principles.

Table 1: Pharmacokinetic Parameters of Methadone and d9-Methadone in Mice

This table presents a clear example of how deuteration can significantly alter the pharmacokinetic profile of a drug in an animal model. Following a single intravenous injection, d9-methadone exhibited a 5.7-fold increase in AUC and a 4.4-fold increase in Cmax, alongside a notable reduction in clearance compared to its non-deuterated counterpart.[6]

ParameterMethadoned9-MethadoneFold Change
AUC (ng·h/mL) 1,230 ± 2107,010 ± 1,2305.7
Cmax (ng/mL) 1,150 ± 1805,060 ± 8904.4
Clearance (L/h/kg) 4.7 ± 0.80.9 ± 0.30.19
t½ (h) 2.3 ± 0.43.1 ± 0.51.3
(Data sourced from a study in CD-1 male mice following a 2 mg/kg intravenous dose.[6])

Qualitative Improvements in Deuterated Cytotoxic Agents:

  • HC-1119 (Deuterated Enzalutamide): Preclinical and clinical studies have shown that HC-1119 has a slower metabolism and increased drug exposure compared to enzalutamide. The AUC of HC-1119 in mice, rats, and dogs was reported to be higher than that of enzalutamide.[7][8] A Phase I clinical trial demonstrated that the AUC and Cmax of HC-1119 increased in a dose-proportional manner.[9]

  • MBRI-001 (Deuterated Plinabulin): This deuterated analog of the microtubule-targeting agent plinabulin (B1683793) has demonstrated better pharmacokinetic characteristics than the parent compound.[10] In vitro studies showed that MBRI-001 is more stable in liver microsomes than plinabulin, and in vivo studies indicated rapid and wide tissue distribution.[11]

  • BRP800 (Deuterated Dasatinib): Deuteration of the pan-Src family kinase inhibitor dasatinib (B193332) resulted in BRP800, which exhibited a novel activity of inhibiting cell proliferation by targeting the cyclin D-CDK4/6-pRb-E2F pathway, in addition to retaining the c-Src inhibitory activity.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the evaluation and comparison of deuterated and non-deuterated cytotoxic payloads.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of a deuterated compound compared to its non-deuterated analog in liver microsomes.

Materials:

  • Liver microsomes (human or other species of interest)

  • Test compounds (deuterated and non-deuterated)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard)

  • 96-well plates

  • Incubator shaker

  • LC-MS/MS system

Protocol:

  • Preparation: Prepare a microsomal suspension in phosphate buffer at a specified protein concentration (e.g., 0.5 mg/mL). Prepare working solutions of the test compounds.

  • Pre-incubation: In a 96-well plate, add the microsomal suspension and pre-incubate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation: Add the test compound working solution to the wells to initiate the metabolic reaction.

  • Incubation and Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a separate 96-well plate containing the ice-cold quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. The intrinsic clearance (CLint) can then be calculated and compared between the deuterated and non-deuterated compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of a deuterated and non-deuterated cytotoxic drug in a suitable animal model.

Materials:

  • Test animals (e.g., male CD-1 mice or Sprague-Dawley rats)

  • Test compounds (formulated in a suitable vehicle)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes, lancets)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing: Administer a single dose of the deuterated or non-deuterated compound to separate groups of animals via the desired route (e.g., intravenous or oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compounds in plasma. Analyze the plasma samples to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data. Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½. Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.

Cell Viability (MTT) Assay

Objective: To assess and compare the cytotoxic effects of a deuterated and non-deuterated drug on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (deuterated and non-deuterated)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the deuterated and non-deuterated compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Apoptosis Assessment by Western Blot

Objective: To investigate the induction of apoptosis by comparing the expression of key apoptotic markers in cells treated with deuterated versus non-deuterated cytotoxic drugs.

Materials:

  • Cancer cell line

  • Test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved caspase-3, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the deuterated and non-deuterated compounds for a specified time. After treatment, lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to compare the levels of the apoptotic markers between the different treatment groups. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Caspase Activity Assay

Objective: To quantify and compare the activity of executioner caspases (e.g., caspase-3/7) in cells treated with deuterated versus non-deuterated compounds.

Materials:

  • Cancer cell line

  • 96-well plate (white or black, depending on the assay)

  • Test compounds

  • Caspase activity assay kit (containing a fluorogenic or colorimetric caspase substrate, e.g., Ac-DEVD-AMC for caspase-3)

  • Cell lysis buffer

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Treatment: Seed and treat cells with the deuterated and non-deuterated compounds as in the cell viability assay.

  • Cell Lysis: After treatment, lyse the cells according to the assay kit's instructions.

  • Caspase Reaction: Add the caspase substrate and reaction buffer to the cell lysates and incubate at 37°C for 1-2 hours.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Compare the caspase activity in the treated samples to that in the untreated controls. A study comparing deuterated and non-deuterated curcuminoids found differences in caspase 3/7 activity in HCT116 cells, demonstrating the utility of this assay in evaluating the effects of deuteration.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in drug action and evaluation is crucial for a clear understanding. The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.

Gemcitabine (B846) Metabolism and Mechanism of Action

Gemcitabine is a prodrug that requires intracellular phosphorylation to its active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP). dFdCTP is incorporated into DNA, leading to chain termination and apoptosis. dFdCDP inhibits ribonucleotide reductase, depleting the pool of deoxyribonucleotides for DNA synthesis. The primary route of inactivation is deamination by cytidine (B196190) deaminase (CDA) to the inactive metabolite dFdU. Deuteration at positions susceptible to CDA-mediated metabolism could potentially slow this inactivation pathway, thereby increasing the intracellular concentration and duration of action of the active metabolites.

Gemcitabine_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine Gemcitabine (dFdC) dFdC Gemcitabine (dFdC) Gemcitabine->dFdC Nucleoside Transporters dFdCMP dFdCMP dFdC->dFdCMP dCK dFdU dFdU (inactive) dFdC->dFdU CDA dFdCDP dFdCDP dFdCMP->dFdCDP CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA DNA Synthesis dFdCTP->DNA Incorporation & Chain Termination Apoptosis Apoptosis DNA->Apoptosis

Gemcitabine Metabolism and Action
Ferroptosis Signaling Pathway and the Role of Deuterated Lipids

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Polyunsaturated fatty acids (PUFAs) are highly susceptible to this process. The enzyme GPX4 plays a crucial role in preventing ferroptosis by reducing lipid peroxides. Deuterium-reinforced PUFAs, where hydrogen atoms at the oxidatively vulnerable bis-allylic positions are replaced by deuterium, are more resistant to lipid peroxidation. This slows down the chain reaction of lipid oxidation, thereby protecting cells from ferroptosis.

Ferroptosis_Pathway cluster_membrane Cell Membrane PUFA PUFA-PL LPO Lipid Peroxidation PUFA->LPO Oxidation Ferroptosis Ferroptosis LPO->Ferroptosis D_PUFA Deuterated PUFA-PL D_PUFA->LPO Resistance to Oxidation GPX4 GPX4 GPX4->LPO Inhibition Iron Iron Iron->LPO ROS ROS ROS->LPO

Ferroptosis and Deuterated Lipids
Experimental Workflow for Comparing Deuterated and Non-Deuterated Cytotoxic Drugs

This workflow outlines the key stages in the preclinical evaluation of a deuterated cytotoxic payload, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation stability Metabolic Stability (Microsomes) pk Pharmacokinetics (Rodent Model) stability->pk viability Cell Viability (e.g., MTT Assay) apoptosis Apoptosis Assays (Western Blot, Caspase Activity) viability->apoptosis efficacy Tumor Growth Inhibition (Xenograft Model) apoptosis->efficacy pk->efficacy toxicity Toxicity Assessment efficacy->toxicity start Deuterated & Non-Deuterated Compounds start->stability start->viability

Preclinical Evaluation Workflow

Conclusion and Future Directions

Deuteration of cytotoxic payloads is a validated strategy for optimizing drug properties, with the potential to enhance efficacy and improve safety profiles. The core principle of leveraging the kinetic isotope effect to slow metabolic degradation has been consistently demonstrated. As our understanding of drug metabolism and signaling pathways deepens, the rational design of deuterated compounds will become increasingly precise. Future research will likely focus on expanding the application of this technology to a broader range of cytotoxic agents, including antibody-drug conjugates, and exploring the potential for synergistic effects when combined with other therapeutic modalities. The continued development of advanced analytical techniques will also be crucial for the characterization and quality control of these next-generation cancer therapies.

References

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the effective implementation of this powerful technique.

Core Principles of Stable Isotope Labeled Internal Standards

The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1][2]

The key principle behind the use of a SIL-IS is that it is chemically and physically almost identical to the analyte. Consequently, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal is used for quantification. This ratio remains constant even if there are losses during sample processing or fluctuations in the instrument's response, as both the analyte and the SIL-IS are affected proportionally.

dot

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Advantages of Stable Isotope Labeled Internal Standards

The use of SIL-IS is considered the "gold standard" in quantitative mass spectrometry for several reasons:[3]

  • Correction for Matrix Effects: Matrix effects, the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix, are a major source of inaccuracy in LC-MS/MS analysis.[2] Since a SIL-IS has virtually identical chromatographic behavior and ionization efficiency to the analyte, it experiences the same matrix effects, allowing for effective correction.[1]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are compensated for because the SIL-IS is affected in the same way as the analyte.

  • Improved Precision and Accuracy: By correcting for various sources of error, SIL-IS significantly improves the precision and accuracy of quantitative results compared to other internal standardization methods like using a structural analog.[4][5]

  • Regulatory Acceptance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of SIL-IS for bioanalytical method validation.[6][7]

Data Presentation: SIL-IS vs. Structural Analog Internal Standards

The superiority of SIL-IS over structural analog internal standards is evident in the improved performance of bioanalytical methods. The following tables summarize quantitative data from comparative studies.

Table 1: Comparison of Method Performance for the Quantification of Lapatinib (B449) in Human Plasma [4]

ParameterMethod with Structural Analog IS (zileuton)Method with SIL-IS (lapatinib-d3)
Accuracy (% Bias) Within ±10% in pooled plasmaWithin ±10% in pooled and individual patient plasma
Precision (%CV) < 11% in pooled plasma< 11% in pooled and individual patient plasma
Recovery Variability Up to 3.5-fold difference in patient plasmaCorrected for interindividual variability

Table 2: Cross-Validation of LC-MS/MS Methods for Kahalalide F Quantification [3][5]

ParameterMethod with Structural Analog IS (butyric acid analog)Method with SIL-IS (d4-Kahalalide F)
Mean Bias (%) 96.8100.3
Standard Deviation of Bias (%) 8.67.6
Precision (%CV) of QC Samples 5.2 - 9.83.1 - 6.4
Accuracy (% Nominal) of QC Samples 95.7 - 103.298.5 - 101.9

Experimental Protocols

This section provides a detailed methodology for a typical quantitative bioanalytical workflow using a stable isotope labeled internal standard.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of the analyte and the SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Store at -20°C or as recommended for stability.

  • Working Solutions: Prepare intermediate or working solutions of the analyte and SIL-IS by diluting the stock solutions with the same organic solvent.

  • Calibration Standards (CS): Prepare a series of calibration standards by spiking the blank biological matrix (e.g., human plasma) with the analyte working solution to achieve a range of concentrations covering the expected study sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the blank biological matrix with the analyte working solution.

Sample Preparation (Protein Precipitation)
  • Thawing: Thaw all biological samples (unknowns, CS, and QCs) and the SIL-IS working solution at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spiking with SIL-IS: Add a small volume (e.g., 10 µL) of the SIL-IS working solution to each tube, except for blank samples.

  • Protein Precipitation: Add a precipitating agent (e.g., 300 µL of acetonitrile) to each tube.

  • Vortexing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: Use a suitable C18 column for reverse-phase chromatography.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: A typical flow rate of 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

    • Optimization: Optimize the declustering potential, collision energy, and other source parameters for both the analyte and the SIL-IS.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for the analyte and the SIL-IS.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the SIL-IS for all samples.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

  • Quantification: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

dot

Experimental_Workflow cluster_Preparation 1. Standard and Sample Preparation cluster_Extraction 2. Sample Extraction cluster_Analysis 3. LC-MS/MS Analysis cluster_Data 4. Data Processing Stock Prepare Analyte and SIL-IS Stock Solutions Working Prepare Working Solutions Stock->Working CS_QC Prepare Calibration Standards and QC Samples in Matrix Working->CS_QC Spike Spike SIL-IS into all Samples (except blanks) Precipitate Add Precipitation Reagent Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject Supernatant into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Ratio Calculate Analyte/SIL-IS Ratio Integrate->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Samples Cal_Curve->Quantify

Caption: A typical bioanalytical workflow using a SIL-IS.

Considerations for Using Stable Isotope Labeled Internal Standards

While SIL-IS are the preferred choice, there are some important considerations:

  • Isotopic Purity: The SIL-IS should be of high isotopic purity and free from the unlabeled analyte to avoid interference and inaccurate results, especially at the lower limit of quantification.[8]

  • Isotopic Crosstalk: This occurs when the isotopic cluster of the analyte contributes to the signal of the SIL-IS, or vice-versa. This is more common when the mass difference between the analyte and SIL-IS is small and can be mitigated by selecting a SIL-IS with a larger mass difference (ideally ≥ 3 Da) or by monitoring a less abundant isotope of the SIL-IS.[9][10]

  • Stability of the Label: The stable isotopes should be placed in a position on the molecule where they are not susceptible to exchange with protons from the solvent or matrix. Deuterium labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups can sometimes be labile.[1] Using ¹³C or ¹⁵N labels can avoid this issue.

  • Cost and Availability: The synthesis of custom SIL-IS can be expensive and time-consuming. However, the improved data quality and reduced risk of failed studies often justify the investment.

dot

SIL_IS_Selection_Considerations cluster_Purity Isotopic Purity cluster_Stability Label Stability cluster_Mass Mass Difference cluster_Practicality Practical Considerations center_node Optimal SIL-IS Selection purity_node High Isotopic Enrichment (>98%) center_node->purity_node position_node Label at a Non-exchangeable Position center_node->position_node mass_diff_node Sufficient Mass Difference (≥ 3 Da) center_node->mass_diff_node cost_node Cost-Effectiveness center_node->cost_node no_analyte_node Minimal Unlabeled Analyte purity_node->no_analyte_node isotope_type_node Prefer ¹³C, ¹⁵N over labile ²H position_node->isotope_type_node no_crosstalk_node Avoid Isotopic Crosstalk mass_diff_node->no_crosstalk_node availability_node Commercial Availability or Feasibility of Synthesis cost_node->availability_node

Caption: Key considerations for selecting a suitable SIL-IS.

References

Preliminary In Vitro Studies with Auristatin Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the core methodologies and foundational data related to the preliminary in vitro evaluation of auristatin compounds, a class of potent microtubule-inhibiting agents used extensively as payloads in antibody-drug conjugates (ADCs).

Mechanism of Action

Auristatins, synthetic analogs of the natural product dolastatin 10, exert their cytotoxic effects primarily by disrupting microtubule dynamics.[1] This interference with the cellular cytoskeleton leads to a cascade of events culminating in cancer cell death.

The principal mechanisms of action are:

  • Microtubule Disruption: Auristatins bind to tubulin, the fundamental protein subunit of microtubules, and inhibit their polymerization. This disruption of the microtubule network is critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3]

  • Cell Cycle Arrest: By preventing the formation of a functional mitotic spindle, auristatin compounds cause cells to arrest in the G2/M phase of the cell cycle.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a form of programmed cell death.[5] This is often characterized by the activation of caspases and the cleavage of key cellular substrates.

  • Immunogenic Cell Death (ICD): In addition to direct cytotoxicity, auristatin-based ADCs can induce ICD. This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response.[3]

Quantitative Cytotoxicity Data

The in vitro potency of auristatin compounds is typically determined by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for the two most widely used auristatin derivatives, monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).

Table 1: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin E (MMAE)

Cell LineCancer TypeIC50 (nM)
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
PC-3Prostate Cancer~2
C4-2BProstate Cancer~2
HCT116Colon Cancer1.6
RamosNon-Hodgkin LymphomaPotent (exact value not specified)
DaudiNon-Hodgkin LymphomaPotent (exact value not specified)
Karpas 299Anaplastic Large Cell LymphomaPotent (exact value not specified)

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.[6]

Table 2: In Vitro Cytotoxicity (IC50) of Monomethyl Auristatin F (MMAF)

Cell LineCancer TypeIC50 (nM)
JurkatT-cell Leukemia450
SKBR3Breast Cancer83
Karpas 299Anaplastic Large Cell LymphomaPotent (exact value not specified)
SK-MEL-5Melanoma0.7 - 7.1 ng/mL (as ADC)

Note: MMAF is generally less potent than MMAE as a free drug due to its charged C-terminal phenylalanine, which limits cell permeability.[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the in vitro cytotoxicity of auristatin compounds.

Methodology:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the auristatin compound in complete cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 4 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value using a suitable software.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Objective: To assess the effect of auristatin compounds on the cell cycle.

Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the desired concentrations of the auristatin compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.[9]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[1][5]

    • Incubate in the dark at room temperature for 30 minutes.[5]

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection (Western Blot for Cleaved Caspases and PARP)

This technique is used to detect the cleavage of key apoptotic proteins.

Objective: To confirm the induction of apoptosis by auristatin compounds.

Methodology:

  • Protein Extraction:

    • Treat cells with the auristatin compound for the desired time.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[8] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the relative levels of the cleaved apoptotic proteins compared to the loading control. An increase in the cleaved forms is indicative of apoptosis.

Signaling Pathways and Visualizations

Auristatin compounds trigger distinct signaling pathways that lead to cell cycle arrest, apoptosis, and immunogenic cell death.

Auristatin-Induced G2/M Arrest and Apoptosis

The disruption of microtubule polymerization by auristatins activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway. Key molecular players in this pathway include the upregulation of p53 and p21WAF1, and a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[4][5]

Auristatin-Induced G2/M Arrest and Apoptosis Auristatin Auristatin Tubulin Tubulin Auristatin->Tubulin inhibits polymerization Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M p53 p53 activation G2M->p53 Bcl2 Bcl-2 down-regulation G2M->Bcl2 p21 p21WAF1 up-regulation p53->p21 Bax Bax up-regulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 activation Mitochondria->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Auristatin-induced G2/M arrest and apoptosis pathway.

Auristatin-Induced Immunogenic Cell Death (ICD)

Auristatin-induced disruption of the microtubule network can also lead to endoplasmic reticulum (ER) stress. This, in turn, activates signaling pathways that result in the hallmarks of ICD. Key events include the surface exposure of calreticulin (B1178941) and HSP70, and the activation of transcription factor ATF6 and the IRE1-JNK pathway.[3][10]

Auristatin-Induced Immunogenic Cell Death cluster_UPR Unfolded Protein Response Auristatin Auristatin Microtubule Microtubule Disruption Auristatin->Microtubule ER_Stress ER Stress Microtubule->ER_Stress ATF6 ATF6 activation ER_Stress->ATF6 IRE1 IRE1 phosphorylation ER_Stress->IRE1 HSP70 HSP70 surface exposure ER_Stress->HSP70 Calreticulin Calreticulin surface exposure ATF6->Calreticulin JNK JNK phosphorylation IRE1->JNK JNK->Calreticulin ICD Immunogenic Cell Death Calreticulin->ICD HSP70->ICD In Vitro Evaluation Workflow Start Start: Auristatin Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle G2M_Arrest Confirm G2/M Arrest CellCycle->G2M_Arrest Apoptosis Apoptosis Detection (Western Blot) G2M_Arrest->Apoptosis Cleavage Confirm Caspase/PARP Cleavage Apoptosis->Cleavage End End: In Vitro Profile Cleavage->End

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminobenzenesulfonic auristatin E is a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). Auristatin E itself is a powerful antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] In the context of an ADC, this cytotoxic payload is linked to a monoclonal antibody, enabling targeted delivery to cancer cells.[2][3] Accurate quantification of the drug-linker and its metabolites in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies during drug development.[4]

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Aminobenzenesulfonic auristatin E. The method incorporates Aminobenzenesulfonic auristatin E-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest accuracy by correcting for variability during sample preparation and analysis.[1][5] The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and compensates for matrix effects, leading to more reliable and reproducible data.[5][6]

Principle

This method employs protein precipitation for the extraction of the analyte and internal standard from a plasma matrix.[7][8] Chromatographic separation is achieved using a reversed-phase UPLC/HPLC column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][9] The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard provide the necessary selectivity and sensitivity for quantification at low concentrations.[10][11]

Experimental Protocols

Sample Preparation (Protein Precipitation)
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (or calibration standard/quality control sample).

  • Spike with 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 150 ng/mL).[12]

  • Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.[7][12]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm (or >15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][12]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35-40°C.[4]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the final solution to an HPLC vial for analysis.

Liquid Chromatography (LC)
  • System: UPLC or HPLC system

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[9][12]

  • Mobile Phase A: Water with 0.1% Formic Acid[11]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[11][12]

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.1 - 8.0 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS)
  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • MRM Transitions (Hypothetical):

    • Note: Specific MRM transitions must be optimized by infusing the pure analyte and internal standard. The transitions for MMAE are provided as a starting point.

    • Aminobenzenesulfonic Auristatin E: To be determined (e.g., Precursor [M+H]⁺ -> Product Ion 1, Product Ion 2)

    • This compound: To be determined (e.g., Precursor [M+H+8]⁺ -> Product Ion 1, Product Ion 2)

    • Reference MMAE Transition: 718.7 -> 152.2[10]

    • Reference MMAE-d8 Transition: 726.6 -> 152.1[10]

  • Dwell Time: 100 ms

Data Presentation

Quantitative Method Performance

The performance of the LC-MS/MS method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics based on similar assays for auristatin derivatives.[7][9][13]

Table 1: Calibration Curve and Sensitivity

Parameter Result
Calibration Model Linear
Weighting 1/x²
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.995

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 0.05 < 15% ± 15% < 20% ± 20%
Low 0.15 < 15% ± 15% < 15% ± 15%
Medium 5.0 < 15% ± 15% < 15% ± 15%

| High | 40.0 | < 15% | ± 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low 0.15 85 - 115% 85 - 115%

| High | 40.0 | 85 - 115% | 85 - 115% |

Visualizations

The following diagrams illustrate the key workflows and concepts described in this application note.

Caption: Bioanalytical workflow for Auristatin E quantification.

G cluster_0 Without Internal Standard cluster_1 With Deuterated Internal Standard (IS) sample1 Sample 1 (Low Recovery) result1 Result: Low Signal (Inaccurate) sample1->result1 sample2 Sample 2 (High Recovery) result2 Result: High Signal (Inaccurate) sample2->result2 sample3 Sample 1 + IS (Low Recovery) result3 Ratio (Analyte/IS) = Constant (Accurate) sample3->result3 sample4 Sample 2 + IS (High Recovery) result4 Ratio (Analyte/IS) = Constant (Accurate) sample4->result4

Caption: Role of a deuterated internal standard in analysis.

References

Application Note: Protocol for the Quantification of Aminobenzenesulfonic Auristatin E using Aminobenzenesulfonic Auristatin E-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Aminobenzenesulfonic Auristatin E, a potent cytotoxic payload used in antibody-drug conjugates (ADCs), in biological matrices. The method utilizes Aminobenzenesulfonic Auristatin E-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) and metabolism studies of ADCs containing this specific payload-linker. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that combine the target specificity of monoclonal antibodies with the high potency of cytotoxic agents. Auristatins, including Auristatin E, are a family of synthetic dolastatin 10 analogs that potently inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The accurate quantification of the ADC's payload in biological samples is crucial for understanding its pharmacokinetics, efficacy, and safety profile.

Aminobenzenesulfonic Auristatin E is a drug-linker conjugate designed for use in ADCs.[2][3] For its reliable quantification in complex biological matrices such as plasma or serum, the use of a stable isotope-labeled internal standard is the gold standard.[1] this compound, a deuterated analog, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-eluting property allows for the correction of analytical variability, thereby enhancing the robustness and reliability of the assay.

This document outlines a comprehensive protocol for sample preparation, LC-MS/MS analysis, and data processing for the quantification of Aminobenzenesulfonic Auristatin E using its d8-labeled internal standard.

Experimental Protocols

Materials and Reagents
  • Aminobenzenesulfonic Auristatin E (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Aminobenzenesulfonic Auristatin E and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and calibration curve standards on ice.

  • To 50 µL of each plasma sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that should be optimized for the specific instrument used.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table 1

Table 1: Suggested LC Gradient

Time (min) % Mobile Phase B
0.0 10
1.0 10
5.0 95
6.0 95
6.1 10

| 8.0 | 10 |

Mass Spectrometry (MS) System:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 2: Predicted MRM Transitions Note: These are predicted transitions based on the molecular weight and common fragmentation patterns of auristatins. The exact masses and optimal collision energies should be determined empirically by infusing the analyte and internal standard into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Aminobenzenesulfonic Auristatin E 754.0To be determined100To be determined
This compound 762.0To be determined100To be determined

The precursor ion for the analyte is based on its molecular weight of approximately 753.01 g/mol [M+H]⁺.[2][3] The precursor ion for the d8 internal standard is predicted to be [M+8+H]⁺. The product ions should be determined by performing a product ion scan on the precursor ions.

Data Presentation

The quantitative data from a typical method validation should be summarized as shown in the tables below.

Table 3: Calibration Curve Parameters

Analyte Calibration Range (ng/mL) Regression Model

| Aminobenzenesulfonic Auristatin E | 1 - 1000 | Linear, 1/x² weighting | > 0.99 |

Table 4: Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1 < 15 ± 15 < 15 ± 15
Low QC 3 < 15 ± 15 < 15 ± 15
Mid QC 100 < 15 ± 15 < 15 ± 15

| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |

Visualizations

Signaling Pathway

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Aminobenzenesulfonic Auristatin E Lysosome->Payload Payload Release Tubulin Tubulin Dimer Payload->Tubulin Inhibition of Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization (Blocked) Apoptosis Apoptosis Microtubule->Apoptosis Disruption of Microtubule Dynamics (G2/M Arrest)

Caption: Mechanism of action of an ADC with Aminobenzenesulfonic Auristatin E.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/ Standard/QC IS Add Internal Standard (Aminobenzenesulfonic Auristatin E-d8) Plasma->IS Precipitation Protein Precipitation (Cold Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Application Note: Quantitative Analysis of Monomethyl Auristatin E (MMAE) in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent and a critical payload component in several antibody-drug conjugates (ADCs) approved for cancer therapy.[1][2][3] ADCs are designed to selectively deliver cytotoxic agents like MMAE to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.[3] The quantitative analysis of unconjugated (free) MMAE in plasma is essential for understanding the pharmacokinetics (PK), stability, and disposition of ADCs.[4][5][6][7] This application note provides detailed protocols for the sensitive and accurate quantification of MMAE in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a preferred method due to its high selectivity and sensitivity.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Monomethyl auristatin E exerts its cytotoxic effect by inhibiting cell division.[1] It binds to tubulin dimers, disrupting the assembly of microtubules, which are essential components of the mitotic spindle.[4] This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[9]

cluster_cell Cancer Cell MMAE MMAE Payload Tubulin Tubulin Dimers MMAE->Tubulin Binds to MMAE->Inhibition Microtubules Microtubule Assembly Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Inhibition->Microtubules Inhibits

Caption: Mechanism of MMAE-induced cytotoxicity.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of MMAE in plasma involves several key stages, from sample collection to data analysis. Each step is critical for ensuring the accuracy and reproducibility of the results.

cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase A 1. Blood Collection (e.g., Sodium Citrate Tubes) B 2. Plasma Harvesting (Centrifuge within 30 min) A->B C 3. Sample Stabilization (Acidification, e.g., Formic Acid) B->C D 4. Sample Extraction C->D E Protein Precipitation (PP) (e.g., Acetonitrile) D->E F Solid-Phase Extraction (SPE) (e.g., Oasis MCX) D->F G 5. LC-MS/MS Analysis (UPLC with Triple Quadrupole MS) E->G F->G H 6. Data Processing G->H I 7. Quantification (Calibration Curve) H->I J 8. Pharmacokinetic Analysis I->J

Caption: Bioanalytical workflow for MMAE quantification.

Detailed Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Collection and Stabilization

To prevent analyte degradation and interconversion of metabolites, proper sample handling is crucial.[1]

  • Blood Collection: Collect whole blood samples in tubes containing an anticoagulant like sodium citrate.[1]

  • Immediate Chilling: Place the collected samples in an ice bath immediately to minimize enzymatic activity.[1]

  • Plasma Harvesting: Within 30 minutes of collection, centrifuge the blood samples in a refrigerated centrifuge to separate the plasma.[1]

  • Stabilization: Immediately after harvesting, stabilize the plasma by mixing it with a formic acid solution to inhibit potential conversions, such as from metabolite C7 to C5.[1]

Protocol 2: Sample Preparation using Protein Precipitation (PP)

This is a rapid method for sample cleanup suitable for high-throughput analysis.

  • Aliquoting: In a microcentrifuge tube, pipette 50 µL of the plasma sample.[9]

  • Internal Standard (IS) Addition: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., D8-MMAE) to each sample to correct for matrix effects and processing variability.[4][9]

  • Precipitation: Add 150-500 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate plasma proteins.[4][9][10]

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and complete protein precipitation.[9]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000-15,000 x g) for 10-15 minutes at 4°C.[4][9]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.[4][9]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 32-40°C.[4][9]

  • Reconstitution: Reconstitute the dried residue in 60-100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[4][9]

  • Final Centrifugation: Centrifuge the reconstituted sample to pellet any insoluble material before transferring to HPLC vials for injection.[9]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.[1]

  • Plate Conditioning: Condition an SPE plate (e.g., Waters Oasis® MCX) according to the manufacturer's instructions.

  • Sample Loading: Load the acidified plasma samples onto the conditioned SPE plate.

  • Washing: Wash the plate with an appropriate solvent to remove interfering substances.

  • Elution: Elute the analytes of interest (MMAE and IS) using a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase, similar to steps 7-9 in the Protein Precipitation protocol.[4][9]

Protocol 4: LC-MS/MS Analysis

This protocol outlines typical parameters for quantifying MMAE using a UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • LC System: UPLC system (e.g., Waters Acquity).[1][4]

    • Column: A reversed-phase C18 column (e.g., Acquity UPLC® BEH C18).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]

    • Gradient: A gradient elution is used to achieve separation from matrix components and potential metabolites.[1][11] For example, starting at 5% B, ramping to 98% B.[11]

    • Flow Rate: A typical flow rate is between 0.25 - 0.5 mL/min.[2][12]

    • Injection Volume: 5-10 µL.[9]

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex API 5000).[1]

    • Ionization Mode: Positive electrospray ionization (ESI+).[9][10]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for MMAE and its internal standard. For example, for MMAE, a transition of m/z 718.7 → 152.2 could be monitored.[13]

Quantitative Data Summary

The following tables summarize typical validation parameters and pharmacokinetic data for MMAE quantification methods found in the literature.

Table 1: Example LC-MS/MS Method Performance

Parameter Value Source
Linearity Range 10 - 10,000 pg/mL [1]
1.01 - 2,200 ng/mL [10][14]
0.05 - 50 ng/mL [6][14]
0.04 - 10.00 ng/mL [7]
Lower Limit of Quantification (LLOQ) 10 pg/mL [1]
0.0352 ng/mL [13]
0.2 ng/mL [2]
Accuracy & Precision Within ±25% [10][14]
Recovery (Protein Precipitation) 42.84% [10][14]

| Sample Volume | 15 - 50 µL |[9][13] |

Table 2: Preclinical Pharmacokinetic Parameters of MMAE in Rats

Parameter Description Value Source
CL Systemic Clearance Moderate [10][14]
BA Bioavailability Low [10][14]
Stability (Short-term) 4 hours at room temperature Stable [10][14]
Stability (Long-term) 4 weeks at -20°C/-80°C Stable [10][14]
Freeze/Thaw Stability 3 cycles Stable [10][14]

| Post-preparative Stability | 12 hours in autosampler | Stable |[10][14] |

Key Considerations and Troubleshooting

  • Analyte Stability: MMAE and its metabolites can be unstable in biological matrices. Immediate chilling, rapid plasma harvesting, and acidification are critical to ensure data integrity.[1]

  • Interferences: Isomeric metabolites (e.g., C4 and C7) and cross-talk from parent ADC or other metabolites can interfere with quantification.[1] Baseline chromatographic separation is necessary to resolve these interferences.[1]

  • Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of MMAE, affecting accuracy. The use of a stable isotope-labeled internal standard is the best way to compensate for these effects.[9]

  • Carryover: MMAE can be "sticky," leading to carryover in the LC system. An aggressive needle wash and careful optimization of the LC gradient are required to minimize this.

Conclusion

The protocols and data presented provide a robust framework for the quantitative analysis of auristatin E payloads in plasma. By implementing proper sample handling, optimized sample preparation, and a sensitive LC-MS/MS method, researchers can accurately determine MMAE concentrations. This data is vital for characterizing the pharmacokinetic profile of MMAE-containing ADCs, ultimately aiding in the development of safer and more effective cancer therapeutics.

References

Introduction to Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide to the application of deuterated standards in mass spectrometry, offering detailed insights for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes and protocols to ensure accurate and precise quantitative analysis.

In the field of quantitative analysis, particularly within complex biological matrices, deuterated standards are indispensable for achieving accurate and reliable results.[1][2] These stable isotope-labeled internal standards (SIL-IS) are synthetic versions of an analyte where one or more hydrogen atoms are replaced by deuterium (B1214612).[3][4] This substitution results in a molecule that is chemically almost identical to the analyte but with a higher mass, allowing it to be distinguished by a mass spectrometer.[5] The near-identical physicochemical properties ensure that the deuterated standard and the analyte behave similarly during sample preparation, chromatography, and ionization, thereby correcting for variability throughout the analytical process.[6]

The foundational principle behind their use is Isotope Dilution Mass Spectrometry (IDMS).[7][8] By adding a known quantity of the deuterated standard to a sample at the initial stage, it acts as an internal reference.[9][10] Any loss of the analyte during extraction or variations in instrument response will affect the deuterated standard to the same degree.[8] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling precise quantification.[11]

Core Principles and Key Advantages

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[8][12]

  • Correction for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte, a phenomenon known as matrix effect.[13][14] Since deuterated standards co-elute with the analyte, they experience the same ion suppression or enhancement, providing effective normalization.[14][15]

  • Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6] A deuterated standard, added at the beginning of the workflow, accurately reflects these losses.[12]

  • Improved Accuracy and Precision: By accounting for both sample preparation and instrumental variability, deuterated standards significantly enhance the accuracy and precision of quantitative measurements.[16][17]

  • Regulatory Acceptance: Regulatory bodies like the European Medicines Agency (EMA) favor the use of stable isotope-labeled internal standards in bioanalytical method validations.[14]

Experimental Workflow and Protocols

A typical workflow for quantitative analysis using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample spike Spike with Deuterated IS sample->spike extract Extraction (e.g., SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio data->ratio curve Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: A typical experimental workflow for quantitative bioanalysis.[2]

Protocol 1: Protein Precipitation for Plasma Samples

This method is a rapid and straightforward technique for removing the majority of proteins from plasma.[2]

  • Sample Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.[11]

  • Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution to the plasma.[2][11]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.[2]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2][11]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[2][11]

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more thorough cleanup, resulting in a cleaner extract and reduced matrix effects.[2]

  • Sample Preparation: To 1 mL of urine, add 10 µL of the deuterated internal standard stock solution and vortex.[2]

  • Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[2]

  • Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.[2]

Data Presentation and Interpretation

The primary output of the analysis is the peak area ratio of the analyte to the deuterated internal standard.[1] This ratio is then used to construct a calibration curve from which the concentration of the analyte in unknown samples is determined.

Table 1: Example Calibration Curve Data

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,234101,4560.052
5.025,876102,1110.253
25.0128,990101,8901.266
100.0515,432102,5435.026
500.02,567,890101,98725.179

Table 2: Comparison of Precision with and without an Internal Standard

SampleAnalyte Concentration without IS (%RSD)Analyte Concentration with Deuterated IS (%RSD)
QC Low15.64.8
QC Medium12.33.1
QC High11.82.5

Key Considerations and Troubleshooting

The effective use of deuterated standards requires careful attention to several factors.

decision_tree start Select Deuterated Standard purity Isotopic Purity ≥98%? start->purity position Labeling at Non-Exchangeable Positions? purity->position Yes invalid Select Alternative Standard purity->invalid No mass_shift Mass Shift ≥3 Da? position->mass_shift Yes position->invalid No coelution Co-elutes with Analyte? mass_shift->coelution Yes mass_shift->invalid No valid Standard is Suitable coelution->valid Yes coelution->invalid No

Caption: Key decision points for selecting a suitable deuterated internal standard.[8]

  • Isotopic Purity: The standard should have high isotopic purity (ideally ≥98%) to minimize interference from any unlabeled analyte present in the standard.[8][18]

  • Labeling Position: Deuterium atoms must be placed in chemically stable positions to prevent H/D exchange with the solvent or matrix.[4][13] Avoid labeling on heteroatoms like -OH or -NH groups.[4][19]

  • Mass Shift: A mass difference of at least 3 atomic mass units is generally recommended to avoid isotopic crosstalk from the analyte.

  • Co-elution: Ideally, the deuterated standard should co-elute with the analyte to ensure they experience the same matrix effects.[20][15] A significant retention time shift can lead to differential ionization suppression.[21][22]

  • Concentration: The concentration of the internal standard should be consistent across all samples and provide a stable and reproducible signal.[11]

Common troubleshooting scenarios include poor signal intensity, which could be due to incorrect concentration or degradation, and inconsistent analyte/IS ratios, which may indicate deuterium exchange or chromatographic separation.[19]

References

Application Note: High-Sensitivity Metabolite Identification and Quantification of Auristatin E Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] Understanding the metabolic fate of MMAE is crucial for evaluating the efficacy, safety, and pharmacokinetic profiles of these ADCs.[2] The identification and quantification of metabolites in complex biological matrices present analytical challenges due to their low concentrations and potential for matrix interference.[2][3] The use of stable isotope-labeled (SIL) internal standards, such as aminobenzenesulfonic auristatin E-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for accurate and precise bioanalysis.[4][5]

This application note provides a detailed protocol for the use of this compound as an internal standard for the identification and quantification of auristatin E and its metabolites in biological samples. The protocol outlines sample preparation, LC-MS/MS instrument parameters, and data analysis workflows.

Key Benefits of Using this compound

The use of a deuterated internal standard like this compound offers several advantages for metabolite identification and quantification:[4][5]

  • Improved Accuracy and Precision: Co-elution of the deuterated standard with the unlabeled analyte compensates for variations in sample preparation, matrix effects, and instrument response.[5][6]

  • Confident Metabolite Identification: The known mass shift between the native metabolite and its deuterated analog provides a high degree of confidence in structural elucidation.[5]

  • Enhanced Sensitivity: The distinct mass of the SIL internal standard helps to differentiate true analyte signals from background noise, improving detection limits.[5]

Experimental Workflow

The general workflow for metabolite identification using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Aminobenzenesulfonic Auristatin E-d8 (IS) Sample->Spike Extraction Protein Precipitation or Solid-Phase Extraction (SPE) Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC UHPLC Separation Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Metabolite_ID Metabolite Identification (Mass Shift Analysis) Integration->Metabolite_ID

Caption: Experimental workflow for metabolite analysis.

Detailed Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization based on the specific biological matrix.

a) Protein Precipitation:

  • To 50 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add a known concentration of this compound internal standard solution.[2]

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[2]

  • Vortex the mixture vigorously for 1 minute.[2]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[2]

b) Solid-Phase Extraction (SPE):

For cleaner samples and potentially higher sensitivity, SPE can be employed.

  • Condition a suitable SPE cartridge (e.g., Waters Oasis® MCX) according to the manufacturer's instructions.[3]

  • Load the pre-treated sample (spiked with internal standard and acidified with formic acid) onto the cartridge.[3]

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard using an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute as described above.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

A high-performance liquid chromatography (UHPLC) system is recommended for optimal separation of MMAE and its metabolites.[3]

ParameterRecommended Condition
Column Acquity UPLC® BEH C18 or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Optimized for separation of metabolites (refer to specific methods)[3]
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

b) Mass Spectrometry (MS) Conditions:

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is ideal for quantification.[2]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Gas Flow Rates Optimized for the specific instrument

Table 1: Exemplary MRM Transitions for MMAE and its Deuterated Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Monomethyl Auristatin E (MMAE)718.5686.5Optimized
This compound726.5694.5Optimized

Note: The specific m/z values and collision energies should be optimized for the instrument in use.

Data Analysis and Interpretation

Quantification

Quantification is performed by calculating the peak area ratio of the unlabeled analyte to the deuterated internal standard. A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations.

Metabolite Identification

The use of this compound greatly aids in the identification of metabolites. Putative metabolites will exhibit a characteristic mass shift of +8 Da (or a fraction thereof depending on the number of deuterium (B1214612) atoms retained in the metabolite fragment) compared to the corresponding unlabeled metabolite, while co-eluting. This provides strong evidence for the structural relationship between the parent drug and its metabolite.

Metabolic Pathway of Auristatin E

The primary route of elimination for MMAE is through metabolism, predominantly mediated by the cytochrome P450 enzyme CYP3A4/5, followed by excretion.[7][8]

metabolic_pathway MMAE Monomethyl Auristatin E (MMAE) Metabolism Phase I Metabolism (CYP3A4/5 mediated) MMAE->Metabolism Excretion Biliary/Fecal and Renal Excretion MMAE->Excretion Limited direct excretion Oxidative_Metabolites Oxidative Metabolites Metabolism->Oxidative_Metabolites Conjugation Phase II Metabolism (e.g., Glucuronidation, Sulfation) Oxidative_Metabolites->Conjugation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Conjugated_Metabolites->Excretion

Caption: Simplified metabolic pathway of Auristatin E.

Conclusion

This application note provides a comprehensive framework for the sensitive and accurate identification and quantification of auristatin E and its metabolites using this compound as a stable isotope-labeled internal standard. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the benefits of using a deuterated standard, enable researchers to obtain high-quality, reliable data for pharmacokinetic and drug metabolism studies, ultimately supporting the development of safer and more effective antibody-drug conjugates.

References

Application Notes and Protocols for Cell-Based Assays of Auristatin E Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auristatin E and its derivatives, such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF), are highly potent synthetic analogs of the natural antimitotic agent dolastatin 10.[1][2] These compounds are frequently used as cytotoxic payloads in antibody-drug conjugates (ADCs) due to their sub-nanomolar potency against a wide range of cancer cell lines.[3][4] The primary mechanism of action for auristatins is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[5][6]

The structural differences between auristatin derivatives can significantly impact their properties. For instance, MMAE is cell-permeable, allowing for a "bystander effect" where it can kill neighboring antigen-negative tumor cells.[] In contrast, MMAF is less permeable due to a charged C-terminal phenylalanine, which can reduce off-target toxicity.[6] This document provides detailed protocols for key cell-based assays to evaluate the in vitro efficacy of auristatin E derivatives and presents comparative data for these compounds.

Mechanism of Action: Signaling Pathway for Auristatin-Induced Apoptosis

Auristatin-based ADCs function through a multi-step process. The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.[8] Following internalization, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active auristatin payload into the cytoplasm.[][8] The free auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[3][8] This leads to mitotic arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and DNA fragmentation.[4][5][6]

Auristatin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Free_Auristatin Free Auristatin Derivative Lysosome->Free_Auristatin Linker Cleavage Tubulin Tubulin Dimers Free_Auristatin->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induction Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 prepare_drug Prepare Serial Dilutions of Auristatin Derivative incubate1->prepare_drug treat_cells Treat Cells incubate1->treat_cells prepare_drug->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for In Vivo Experimental Design with Auristatin-Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo experiments utilizing auristatin-based Antibody-Drug Conjugates (ADCs). The protocols outlined below are intended to serve as a foundational framework, which should be adapted to the specific ADC, target, and tumor model under investigation.

Introduction to Auristatin-Based ADCs

Auristatins, synthetic analogs of the natural product dolastatin 10, are highly potent antimitotic agents that disrupt microtubule dynamics.[1] Their cytotoxicity is often 100 to 1000 times greater than standard chemotherapeutic agents, making them unsuitable for systemic administration as standalone drugs.[1] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, their potent cell-killing activity can be precisely directed to cancer cells.[2][3] The most commonly used auristatin derivatives in ADCs are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[4]

The general mechanism of action for an auristatin-based ADC involves several key steps:

  • The ADC binds to a specific antigen on the surface of a cancer cell.[2]

  • The ADC-antigen complex is internalized, typically through endocytosis.[2]

  • The ADC is trafficked to the lysosome, where the linker connecting the antibody and the auristatin payload is cleaved.[2]

  • The released auristatin payload enters the cytoplasm and binds to tubulin, inhibiting its polymerization.[5]

  • This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[2]

MMAE is a membrane-permeable payload, which can lead to a "bystander effect" where it kills adjacent antigen-negative tumor cells.[6] In contrast, MMAF is charged and less membrane-permeable, which may reduce bystander effects but can lead to higher intracellular concentrations and prolonged activity within the target cell.[4][7]

Signaling Pathway of Auristatin-Induced Apoptosis

The binding of auristatins to tubulin initiates a cascade of events leading to apoptosis. While the primary mechanism is mitotic catastrophe due to failed cell division, other signaling pathways can be involved. For instance, some auristatin-based ADCs have been shown to induce autophagy through the inhibition of the Akt/mTOR signaling pathway, which can contribute to their antitumor effect.[8][9]

G ADC Auristatin-ADC Receptor Tumor Antigen Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE/MMAF) Lysosome->Payload_Release Linker Cleavage Tubulin Tubulin Polymerization Payload_Release->Tubulin Inhibition Akt_mTOR Akt/mTOR Pathway Payload_Release->Akt_mTOR Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Autophagy Autophagy Akt_mTOR->Autophagy Induction Autophagy->Apoptosis Contributes to G start Start model_selection 1. Animal Model Selection (CDX, PDX, etc.) start->model_selection mtd_study 2. Maximum Tolerated Dose (MTD) Study (Optional but Recommended) model_selection->mtd_study xenograft_establishment 3. Xenograft Model Establishment mtd_study->xenograft_establishment randomization 4. Tumor Measurement & Animal Randomization xenograft_establishment->randomization treatment 5. ADC Administration (IV, IP) randomization->treatment monitoring 6. Monitoring (Tumor Volume, Body Weight, Clinical Signs) treatment->monitoring monitoring->treatment Repeat Dosing endpoint 7. Endpoint Reached monitoring->endpoint analysis 8. Data Analysis & Tissue Collection endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzenesulfonic auristatin E-d8 is a deuterium-labeled analog of a potent auristatin derivative used as a cytotoxic payload in antibody-drug conjugates (ADCs). Auristatins exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. The inclusion of a deuterated internal standard is crucial for accurate quantification in pharmacokinetic and metabolic studies using mass spectrometry.

These application notes provide detailed procedures for the safe handling, storage, and use of this compound in common in vitro assays.

Handling and Personal Protective Equipment (PPE)

Due to the potent cytotoxic nature of auristatin derivatives, extreme caution must be exercised during handling.

General Precautions:

  • Avoid inhalation, and contact with eyes and skin.

  • Handle in a designated area, preferably in a chemical fume hood or a ventilated enclosure.

  • Avoid the formation of dust and aerosols.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: If handling outside of a ventilated enclosure, a respirator may be necessary.

Storage Procedures

Proper storage is critical to maintain the integrity and stability of this compound. The compound is typically supplied as a solid.

Storage ConditionSolid FormStock Solutions
Temperature 4°C (short-term)-20°C (up to 1 month)
-20°C (long-term)-80°C (up to 6 months)
Light Protect from lightProtect from light
Moisture Store in a desiccatorSeal tightly to prevent moisture contamination

Note: The stability of stock solutions is based on data for related auristatin compounds. It is recommended to prepare fresh solutions for sensitive experiments and to perform stability tests for long-term storage.

Preparation of Stock and Working Solutions

4.1. Stock Solution Preparation (e.g., 10 mM in DMSO)

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of compound with a molecular weight of 761.05 g/mol , add 131.4 µL of DMSO for a 10 mM solution).

  • Vortex briefly to dissolve the solid. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

4.2. Preparation of Working Solutions for In Vitro Assays

Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

5.2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells.

  • Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V Binding Buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

5.3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Staining solution (PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells.

  • Fixation: Wash the cell pellet with cold PBS, then resuspend in ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in the PI/RNase A staining solution.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_storage Receiving and Storage cluster_handling Safe Handling Workflow cluster_experiment Experimental Use receive Receive Compound store_solid Store Solid at -20°C (Protect from Light) receive->store_solid ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Aliquot store_solution->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat_cells Treat Cells dilute->treat_cells

Caption: Workflow for safe handling and storage of this compound.

G cluster_mechanism Mechanism of Action auristatin Aminobenzenesulfonic Auristatin E-d8 tubulin Tubulin Dimers auristatin->tubulin Binds to microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption Leads to g2m_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of deuterated compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the mass spectrometry analysis of deuterated compounds.

Issue 1: Chromatographic Retention Time Shift Between Analyte and Deuterated Internal Standard

  • Question: Why is my deuterated internal standard (IS) eluting at a different retention time than my non-deuterated analyte in liquid chromatography (LC)?[1][2][3]

  • Answer: This phenomenon, known as the "isotope effect," is common when analyzing deuterated compounds.[3] The substitution of hydrogen with deuterium (B1214612) can alter the physicochemical properties of a molecule, including its polarity.[2] In reversed-phase chromatography, deuterated compounds are often slightly less polar and may elute earlier than their non-deuterated counterparts.[2] While often minimal, this can impact quantification if the peaks do not co-elute perfectly.[1]

  • Question: How can I minimize the impact of the chromatographic shift?

  • Answer: While completely eliminating the isotopic shift can be challenging, the following steps can minimize its impact:

    • Optimize Chromatography: Adjusting the gradient profile, mobile phase composition, or column temperature can sometimes reduce the separation between the two peaks.[1][2]

    • Use a Higher Degree of Deuteration: Internal standards with more deuterium atoms may show a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing an adequate mass shift, can be beneficial.[1]

    • Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic separation persists and affects data quality, using a stable isotope-labeled standard with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts.[1][2]

Issue 2: Inaccurate or Inconsistent Quantitative Results

  • Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the common causes?

  • Answer: Inaccurate or inconsistent results can stem from several factors. The most common issues are a lack of co-elution, impurities in the standard, or unexpected isotopic exchange.[4] Differential matrix effects, where the analyte and internal standard are affected differently by matrix components, can also lead to inaccuracies.[4][5]

  • Question: How can I troubleshoot inaccurate quantification?

  • Answer:

    • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute together.[4]

    • Confirm Isotopic and Chemical Purity: Always obtain a certificate of analysis from your supplier specifying the isotopic and chemical purity.[4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial.[4]

    • Check for Back-Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[2][4] This is more likely with deuterium on heteroatoms (e.g., -OH, -NH).[4][6]

Issue 3: Poor Signal Intensity of the Deuterated Standard

  • Question: I am observing a weak signal for my deuterated internal standard. What could be the problem?

  • Answer: Low signal intensity for a deuterated IS can be due to several factors, including problems with sample preparation, chromatographic conditions, and mass spectrometer settings.[6] Common causes include variability in sample extraction, ion suppression from the sample matrix, and suboptimal ionization parameters.[1][7] It's also possible the concentration of the internal standard is too low or it has degraded.[6]

  • Question: How can I improve the signal intensity of my deuterated standard?

  • Answer: A systematic optimization of Electrospray Ionization (ESI) source parameters is critical.[1]

    • Spray Voltage: Optimize to establish a stable spray and maximize the signal.[1]

    • Gas Flow Rates (Nebulizer and Drying Gas): These are important for desolvation. Proper optimization is necessary for efficient ion formation without causing fragmentation or ion suppression.[1]

    • Drying Gas Temperature: This also influences desolvation. A temperature that is too low can lead to solvent clusters, while a temperature that is too high might cause thermal degradation.[1]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary challenges when analyzing deuterated compounds with mass spectrometry?

  • A1: The most common challenges include:

    • Isotopic Overlap: The isotopic clusters of the deuterated and non-deuterated compounds can overlap, complicating spectral interpretation.[2]

    • Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms can be replaced by hydrogen from protic solvents, leading to an underestimation of deuterium incorporation. This is a major concern in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).[2]

    • Chromatographic Shifts: As discussed in the troubleshooting section, deuterated compounds often have slightly different retention times in LC compared to their non-deuterated counterparts.[2]

    • In-source H/D Scrambling: Hydrogen and deuterium atoms can rearrange within the mass spectrometer's ion source, which can complicate the interpretation of fragmentation patterns.[2]

  • Q2: Why do deuterated compounds sometimes elute earlier in reversed-phase liquid chromatography?

  • A2: The substitution of hydrogen with deuterium can cause subtle changes in a molecule's physicochemical properties, including its polarity.[2] Deuterated compounds are often slightly less polar than their non-deuterated analogs. In reversed-phase chromatography, which uses a non-polar stationary phase, less polar compounds interact less strongly and elute earlier.[2]

  • Q3: What is "back-exchange" in Hydrogen-Deuterium Exchange (HDX-MS) and how can it be minimized?

  • A3: Back-exchange is the process where deuterium atoms incorporated into a molecule are replaced by hydrogen atoms from the solvent (e.g., the LC mobile phase) during analysis.[2] This leads to an underestimation of the actual deuterium uptake. To minimize back-exchange in HDX-MS experiments, specific conditions are used:

    • Low Temperature: Experiments are typically conducted at low temperatures (around 0°C) to slow the exchange kinetics.[2]

    • Acidic pH: The LC separation is performed at an acidic pH (around 2.5), which is where the hydrogen exchange rate is at a minimum.[2]

    • Fast Chromatography: Rapid chromatographic separation minimizes the time the sample is exposed to protic solvents.[2]

Data Presentation

Table 1: Typical ESI Source Parameter Ranges for Optimization

ParameterTypical Range (Positive Ion Mode)Typical Range (Negative Ion Mode)Notes
Spray Voltage (kV) 3.0 - 5.02.5 - 4.5Optimize for a stable spray and maximum signal intensity.[1]
Nebulizer Gas (psi) 30 - 6030 - 60Adjust to achieve a fine, stable spray.
Drying Gas Temperature (°C) 200 - 350200 - 350Optimize for efficient desolvation without thermal degradation. The optimal temperature may be slightly different for the deuterated compound.[1]
Drying Gas Flow (L/min) 4 - 124 - 12Higher flow rates can enhance desolvation but may decrease sensitivity if set too high.[1]
Cone Voltage (V) 10 - 10010 - 100Ramp to maximize the precursor ion signal while minimizing in-source fragmentation.[1]

Note: These are general ranges, and the optimal values will vary depending on the specific instrument, compound, and mobile phase composition.[1]

Experimental Protocols

Protocol 1: Optimization of ESI Source Parameters by Infusion Analysis

Objective: To systematically optimize ESI source parameters for a deuterated compound and its corresponding analyte to achieve maximum signal intensity and stability.

Methodology:

  • Prepare Infusion Solution: Prepare a solution of the analyte and the deuterated internal standard in the mobile phase at a concentration that provides a reasonable signal (e.g., 100 ng/mL).

  • Infuse the Solution: Infuse the solution directly into the mass spectrometer at a constant, low flow rate (e.g., 5-10 µL/min).[1]

  • Systematic Parameter Optimization (One-Factor-at-a-Time):

    • Spray Voltage: While infusing, gradually increase the spray voltage from a low value until a stable signal is observed. Continue to increase the voltage and monitor the signal intensity. Record the voltage that provides the highest and most stable signal.[1]

    • Nebulizer Pressure: With the optimal spray voltage, adjust the nebulizer pressure to maximize signal intensity.

    • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature, monitoring the signal intensity for both the analyte and the deuterated standard.[1]

    • Cone Voltage (Fragmentor/Orifice Voltage): Ramp the cone voltage from a low value (e.g., 10 V) to a higher value (e.g., 100 V) and record the signal intensity of the precursor ions. Select a cone voltage that maximizes the precursor ion signal while minimizing fragmentation.[1]

Protocol 2: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic purity of a deuterated internal standard.[4]

Methodology:

  • Prepare a dilute solution of the deuterated internal standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile).[4]

  • Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation.[4]

  • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).[4]

  • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).[4]

  • Calculate the isotopic purity by comparing the relative abundance of the desired deuterated isotopologue to the sum of all isotopologue abundances.[4]

Protocol 3: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.[4]

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.[4]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4]

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4]

  • Process the samples using your established extraction procedure.[4]

  • Analyze the samples by LC-MS/MS. [4]

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]

Mandatory Visualization

Troubleshooting_Workflow start Inaccurate or Inconsistent Quantitative Results check_coelution Verify Co-elution of Analyte and IS start->check_coelution coelution_ok Co-elution Acceptable? check_coelution->coelution_ok optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Temperature coelution_ok->optimize_lc No check_purity Check Isotopic and Chemical Purity of IS coelution_ok->check_purity Yes optimize_lc->check_coelution purity_ok Purity ≥98%? check_purity->purity_ok contact_supplier Contact Supplier for New Lot of IS purity_ok->contact_supplier No check_back_exchange Investigate H/D Back-Exchange purity_ok->check_back_exchange Yes end_bad Problem Persists: Consult with Expert contact_supplier->end_bad back_exchange_present Back-Exchange Occurring? check_back_exchange->back_exchange_present modify_conditions Modify Sample Prep: - pH Control - Lower Temperature - Non-protic Solvents back_exchange_present->modify_conditions Yes end_good Results Accurate and Consistent back_exchange_present->end_good No consider_labeling Consider IS with More Stable Labeling Position modify_conditions->consider_labeling consider_labeling->end_good

Caption: Troubleshooting workflow for inaccurate quantitative results.

HDX_MS_Workflow start Protein Sample Preparation labeling Deuterium Labeling (Dilution with D₂O Buffer) start->labeling quenching Quenching (Low pH and Temperature) labeling->quenching Incubate for various time points digestion Proteolytic Digestion (e.g., Pepsin) quenching->digestion separation Peptide Separation (Fast LC) digestion->separation analysis Mass Spectrometry Analysis (HRMS) separation->analysis data_analysis Data Analysis (Mass Shift Calculation) analysis->data_analysis

Caption: A typical experimental workflow for HDX-MS.

References

How to resolve matrix effects in auristatin E quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of auristatin E (MMAE). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common challenges related to matrix effects in the quantification of auristatin E using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact auristatin E quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix (e.g., plasma, serum, tissue homogenates).[1][2][3] This interference can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantification.[1][4] For a potent compound like auristatin E, where low detection limits are often required, uncorrected matrix effects can lead to erroneous pharmacokinetic and toxicokinetic data.

Q2: My auristatin E signal is suppressed when analyzing plasma samples. What is the likely cause?

A2: A common cause of ion suppression in plasma samples is the presence of phospholipids (B1166683). These endogenous molecules are abundant in biological membranes and can co-extract with auristatin E during sample preparation, particularly with simple protein precipitation methods. They tend to elute in the same chromatographic region as many analytes and can interfere with the electrospray ionization (ESI) process, reducing the signal intensity of auristatin E.

Q3: How can I quantitatively assess the degree of matrix effect in my assay?

A3: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects.[2] This involves comparing the peak area of auristatin E in a solution prepared with extracted blank matrix to the peak area of auristatin E in a neat solution at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF).

  • Matrix Factor (MF) < 1 indicates ion suppression.

  • Matrix Factor (MF) > 1 indicates ion enhancement.

  • Matrix Factor (MF) = 1 indicates no matrix effect.

It is recommended to assess the matrix effect in at least six different lots of the biological matrix to account for variability.[2][5]

Q4: What is the most effective way to minimize matrix effects?

A4: The most effective strategies involve a combination of efficient sample preparation and the use of an appropriate internal standard (IS).

  • Sample Preparation: The goal is to remove as many interfering matrix components as possible while maximizing the recovery of auristatin E. More rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than Protein Precipitation (PPT).[1][6]

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) of auristatin E (e.g., auristatin E-d8) is highly recommended.[7] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will be affected by matrix effects in the same way.[7] This allows for accurate correction of signal variability.

Q5: My recovery of auristatin E is low after sample preparation. How can I improve it?

A5: Low recovery can be due to several factors depending on the extraction method:

  • Protein Precipitation: Ensure the correct ratio of precipitation solvent to sample is used and that mixing is thorough to achieve complete protein crashing. The choice of solvent (e.g., acetonitrile (B52724) vs. methanol (B129727)/ethanol) can also impact recovery.

  • Liquid-Liquid Extraction: Optimize the pH of the aqueous phase and the choice of organic solvent to ensure efficient partitioning of auristatin E into the organic layer. Multiple extractions can also improve recovery.

  • Solid-Phase Extraction: The choice of sorbent, as well as the pH and composition of the loading, washing, and elution solvents, are critical. Ensure each step is optimized for auristatin E's chemical properties. For example, using a mixed-mode cation exchange (MCX) SPE plate can be effective.[8]

Comparison of Sample Preparation Techniques

The selection of a sample preparation method is a critical step in mitigating matrix effects. Below is a summary of common techniques with their general performance characteristics for auristatin E and similar molecules. Note that the quantitative values are compiled from various studies and may not be directly comparable due to different experimental conditions.

Technique Principle Advantages Disadvantages Reported Recovery for MMAE
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.Simple, fast, low cost.Less clean extract, high potential for matrix effects from phospholipids.[5]42.84% (with acetonitrile)[9][10] to >85% (with methanol:ethanol)[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Cleaner extracts than PPT, can remove many interfering substances.[6]More labor-intensive, requires optimization of pH and solvents, potential for emulsions.Not specifically reported for MMAE in the reviewed literature, but generally provides good recovery for small molecules.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away, followed by elution of the analyte.Provides the cleanest extracts, significantly reduces matrix effects, allows for sample concentration.More complex and costly, requires method development to optimize sorbent and solvents.Method of choice for quantifying MMAE and its metabolites, especially when high sensitivity is needed.[8][9]

Experimental Protocols

Protocol 1: Matrix Effect Assessment (Post-Extraction Spike Method)

This protocol provides a step-by-step guide to quantitatively determine the matrix factor.

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike auristatin E and its SIL-IS into the final reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process blank plasma/serum samples (from at least 6 different sources) through the entire sample preparation procedure. Spike auristatin E and its SIL-IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Spiked Matrix): Spike auristatin E and its SIL-IS into blank plasma/serum before starting the sample preparation procedure. This set is used to determine extraction recovery.

  • Analyze Samples: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Auristatin E) / (MF of SIL-IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[5][11]

Protocol 2: Protein Precipitation (PPT)

This is a basic protocol for sample cleanup.

  • Sample Aliquoting: Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add Internal Standard: Add the working solution of the SIL-IS.

  • Precipitation: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[12]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is adapted for a mixed-mode cation exchange (MCX) sorbent, which is effective for compounds like auristatin E.

  • Sample Pre-treatment: Acidify plasma samples by mixing with a formic acid solution.[8]

  • Conditioning: Condition the SPE plate wells (e.g., Waters Oasis® MCX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing 1: Wash the wells with 1 mL of 2% formic acid in water to remove polar interferences.

  • Washing 2: Wash the wells with 1 mL of methanol to remove non-polar interferences like phospholipids.

  • Elution: Elute auristatin E with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

Visualized Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_result Outcome start Plasma Sample ppt Protein Precipitation (PPT) start->ppt spe Solid-Phase Extraction (SPE) start->spe lle Liquid-Liquid Extraction (LLE) start->lle lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms eval Evaluate Matrix Effect (Calculate Matrix Factor) lcms->eval pass Matrix Effect Controlled (CV ≤ 15%) eval->pass Yes fail Significant Matrix Effect (CV > 15%) eval->fail No fail->spe Optimize Sample Prep

G start Start: Signal Suppression or Poor Reproducibility q1 Are you using a Stable Isotope-Labeled (SIL) Internal Standard? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 How clean is your sample preparation method? a1_yes->q2 sol1 Implement SIL-IS (e.g., MMAE-d8). This is the most effective way to compensate for matrix effects. a1_no->sol1 end Problem Resolved sol1->end a2_ppt Using PPT q2->a2_ppt a2_spe Using SPE/LLE q2->a2_spe sol2 PPT is fast but often leaves phospholipids. Switch to a more rigorous method like Solid-Phase Extraction (SPE). a2_ppt->sol2 sol3 Optimize your SPE/LLE protocol. - Check sorbent/solvent choice. - Adjust pH. - Optimize wash steps to remove interfering components. a2_spe->sol3 sol2->end q3 Is chromatographic separation adequate? sol3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end sol4 Modify LC gradient to separate Auristatin E from the region of ion suppression. Use post-column infusion to identify this region. a3_no->sol4 sol4->end

References

ADC Bioanalysis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common bioanalytical challenges in ADC development?

Antibody-Drug Conjugates (ADCs) are complex molecules, and their bioanalysis presents unique challenges due to their heterogeneous nature.[1] Key challenges include:

  • Structural Complexity and Heterogeneity: ADCs are mixtures of antibodies with varying numbers of conjugated drugs, known as the drug-to-antibody ratio (DAR).[1][2] This heterogeneity can affect the ADC's potency, safety, and pharmacokinetic profile.[1][3]

  • Analyte Instability: The stability of an ADC is dependent on its least stable component—the antibody, linker, or small molecule drug.[4] Linker stability is crucial as premature release of the cytotoxic payload can lead to off-target toxicity.[5]

  • Multiple Analytes of Interest: Comprehensive bioanalysis requires the quantification of several species, including the total antibody, the conjugated antibody, the unconjugated antibody, and the free small molecule drug and its metabolites.[2][6][7]

  • Dynamic Changes In Vivo: After administration, ADCs undergo dynamic changes, including deconjugation and catabolism, which alter the DAR and generate various catabolites and metabolites.[3][8][9][10]

  • Immunogenicity: The development of anti-drug antibodies (ADAs) can impact the ADC's pharmacokinetics, efficacy, and safety.[4][11]

Ligand-Binding Assays (LBAs)

Q2: My ELISA is showing high background. What are the common causes and how can I troubleshoot this?

High background in an ELISA can obscure results and lead to inaccurate quantification. Common causes and troubleshooting tips are summarized in the table below.[12][13][14]

Common CauseTroubleshooting Tips
Contamination Ensure a clean work environment. Use sterile, disposable pipette tips for each sample and reagent.[12] Check reagents for expiration dates.[12]
Insufficient Washing Follow the recommended washing protocol, ensuring an adequate number of washes and complete filling and aspiration of wells.[12][13]
Incorrect Incubation Adhere strictly to the specified incubation times and temperatures.[12]
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[13]
High Antibody Concentration Titrate the primary and secondary antibodies to determine their optimal concentrations.
Non-specific Binding Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Consider using pre-adsorbed secondary antibodies.[4]

Q3: How does the Drug-to-Antibody Ratio (DAR) affect my ligand-binding assay?

The DAR can significantly impact LBA performance.[7]

  • Steric Hindrance: A high DAR may cause steric hindrance, preventing the binding of capture or detection reagents to the antibody framework.[4][15]

  • Assay Sensitivity: Some assay formats are sensitive to the drug load, even if the binding sites are not directly blocked.[4] This can lead to an under- or over-quantification of the ADC. It is crucial to decide whether the assay should be DAR-sensitive or insensitive during development.[7]

  • Reagent Selection: The choice of capture and detection reagents is critical. For a total antibody assay, reagents should bind to the antibody framework irrespective of the DAR. For a conjugated antibody assay, anti-payload antibodies are used, and their binding can be influenced by the accessibility of the payload.[4][15]

Q4: How can I mitigate interference from soluble targets in my ADA assay?

Soluble drug targets in clinical samples can cause false-positive results in anti-drug antibody (ADA) bridging assays by mediating the bridging of assay reagents. Strategies to mitigate this interference include:

  • Target-Blocking Reagents: Incorporate reagents that block the binding of the soluble target to the ADC.

  • Assay pH Optimization: Adjusting the assay pH to a mild basic condition can help reduce target-mediated bridging.

Mass Spectrometry (MS)

Q5: What are the common challenges when using LC-MS/MS for ADC bioanalysis?

LC-MS/MS is a powerful tool for ADC bioanalysis, but it comes with its own set of challenges:[16][17]

  • Ion Suppression and Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[16][17]

  • Analyte Retention: Poor retention of the analyte on the chromatography column can result in detrimental matrix effects.[17]

  • Internal Standard Selection: The choice of an appropriate internal standard is critical to minimize processing errors.[17]

  • In-source Instability: ADCs can be unstable in the mass spectrometer source, leading to fragmentation and inaccurate measurements.

  • Complex Data Analysis: The heterogeneity of ADCs leads to complex mass spectra that can be challenging to interpret.[18]

Q6: How can I accurately measure the in vivo DAR using mass spectrometry?

Measuring the dynamic changes in DAR in vivo is challenging due to low concentrations and complex biological matrices.[10][19] A common workflow involves:

  • Immunoaffinity Enrichment: Use anti-human IgG or anti-idiotypic antibodies to specifically capture the ADC from the biological matrix.[19][20]

  • LC-HRMS Analysis: Analyze the purified ADC using high-resolution mass spectrometry (HRMS) to separate and identify ADC molecules with different DARs.[20]

  • Data Deconvolution: Use deconvolution software to process the complex mass spectra and determine the distribution and average DAR.[20]

Sample Stability and Catabolism

Q7: What are the best practices for ensuring ADC sample stability during collection and storage?

ADC stability is critical for accurate bioanalysis.[4]

  • Matrix Selection: Plasma is generally preferred over serum for pharmacokinetic (PK) and immunogenicity samples because the anticoagulants in plasma inhibit proteolysis.[4]

  • Storage Conditions: Samples should be stored at appropriate temperatures (typically -70°C or lower) to minimize degradation. The stability of the ADC in the chosen matrix and at the storage temperature should be thoroughly evaluated.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to ADC degradation and aggregation.

Q8: How does ADC catabolism impact bioanalysis?

ADC catabolism involves the breakdown of the ADC into smaller components, including the antibody, linker-drug catabolites, and the free small molecule drug and its metabolites.[8][9] This process has several implications for bioanalysis:

  • Generates Multiple Analytes: Catabolism creates a complex mixture of analytes that need to be identified and quantified to fully understand the ADC's disposition.[8][9]

  • Impacts PK Profile: The catabolism rate affects the pharmacokinetic profile, efficacy, and safety of the ADC.[8][9]

  • Requires Multiple Bioanalytical Approaches: A combination of large molecule (LBA) and small molecule (LC-MS) bioanalytical methods is necessary to characterize all the catabolites.[8][9]

Troubleshooting Guides

Troubleshooting Inaccurate ADC Quantification

This guide provides a logical workflow for troubleshooting inaccurate quantification of ADCs.

start Inaccurate ADC Quantification check_assay Review Assay Performance start->check_assay check_reagents Verify Reagent Quality check_assay->check_reagents check_stability Assess Sample Stability check_assay->check_stability check_calibration Examine Calibration Curve check_assay->check_calibration lba_issues Ligand-Binding Assay Issues check_calibration->lba_issues ms_issues Mass Spectrometry Issues check_calibration->ms_issues high_background High Background? lba_issues->high_background poor_precision Poor Precision? lba_issues->poor_precision dar_sensitivity DAR Sensitivity? lba_issues->dar_sensitivity matrix_effects Matrix Effects? ms_issues->matrix_effects instability In-source Instability? ms_issues->instability high_background->poor_precision No troubleshoot_background Troubleshoot Background (See FAQ Q2) high_background->troubleshoot_background Yes poor_precision->dar_sensitivity No optimize_assay Optimize Assay Conditions poor_precision->optimize_assay Yes characterize_dar Characterize DAR Impact dar_sensitivity->characterize_dar Yes end Accurate Quantification dar_sensitivity->end No matrix_effects->instability No optimize_extraction Optimize Sample Extraction matrix_effects->optimize_extraction Yes adjust_ms_params Adjust MS Parameters instability->adjust_ms_params Yes instability->end No troubleshoot_background->end optimize_assay->end characterize_dar->end optimize_extraction->end adjust_ms_params->end

Troubleshooting workflow for inaccurate ADC quantification.

Experimental Protocols

Protocol: Total Antibody Quantification by ELISA

This protocol outlines a standard sandwich ELISA for the quantification of total antibody in plasma samples.

  • Plate Coating:

    • Coat a 96-well high-binding microplate with a capture antibody (e.g., anti-human IgG) diluted in a coating buffer (e.g., PBS, pH 7.4) overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 3 times with the wash buffer.

  • Sample and Standard Incubation:

    • Prepare a standard curve using a reference standard of the ADC.

    • Add standards, quality controls, and unknown samples (diluted in assay buffer) to the wells and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with the wash buffer.

  • Detection Antibody Incubation:

    • Add a biotinylated detection antibody (e.g., anti-human IgG-biotin) diluted in assay buffer and incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with the wash buffer.

  • Enzyme Conjugate Incubation:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in assay buffer and incubate for 30 minutes at room temperature in the dark.

  • Washing:

    • Wash the plate 5 times with the wash buffer.

  • Substrate Addition:

    • Add a TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction:

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Use a 4-parameter logistic regression to fit the standard curve and calculate the concentrations of the unknown samples.

Protocol: In Vivo DAR Characterization Workflow

This protocol describes the workflow for determining the in vivo DAR of an ADC from plasma samples.

start Plasma Sample Collection immuno_capture Immunoaffinity Capture of ADC (e.g., using anti-IgG beads) start->immuno_capture wash Wash Beads to Remove Non-specifically Bound Proteins immuno_capture->wash elute Elute Captured ADC wash->elute deglycosylate Optional: Deglycosylation (to reduce spectral complexity) elute->deglycosylate lcms LC-HRMS Analysis deglycosylate->lcms deconvolution Data Deconvolution and DAR Calculation lcms->deconvolution end In Vivo DAR Profile deconvolution->end

Workflow for in vivo DAR characterization.

References

Technical Support Center: Reducing Isotopic Interference in LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate isotopic interference in their Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in LC-MS/MS?

A1: Isotopic interference occurs when the mass spectral signal of the target analyte overlaps with the signal of another ion that has the same nominal mass-to-charge ratio (m/z).[1] This can lead to inaccurate quantification and false identification of the analyte of interest. This interference can arise from several sources, including the natural isotopic abundance of elements in the analyte itself, co-eluting compounds, or the internal standard.

Q2: What are the common types of isotopic interference?

A2: There are three primary types of isotopic interference encountered in mass spectrometry:

  • Isobaric Interference: This happens when isotopes of different elements have the same mass number. For instance, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobaric and will appear at the same m/z value.[1]

  • Polyatomic (or Molecular) Interference: This is caused by the formation of molecular ions in the ion source that have the same nominal mass as the analyte ion. A classic example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1]

  • Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺), which will appear in the mass spectrum at half their actual mass (m/2). For example, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺.[1]

Q3: How does a Stable Isotope-Labeled Internal Standard (SIL-IS) help, and how can it also be a source of interference?

A3: A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavier stable isotopes (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization effects, allowing for accurate correction of signal variations.[2] However, the SIL-IS can also be a source of interference. The unlabeled analyte has naturally occurring heavy isotopes (e.g., ¹³C) that can contribute to the signal of the SIL-IS, a phenomenon known as "cross-talk."[3] Additionally, the SIL-IS may contain a small amount of the unlabeled analyte as an impurity.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your LC-MS/MS experiments.

Issue 1: My calibration curve is non-linear at the lower end, showing a positive bias.

Possible Cause: The signal from the unlabeled analyte impurity in your Stable Isotope-Labeled Internal Standard (SIL-IS) is significantly contributing to the analyte signal at low concentrations.

Troubleshooting Steps:

  • Characterize the SIL-IS: Prepare a solution of your SIL-IS at a known concentration without any analyte and analyze it. This will allow you to determine the level of unlabeled impurity.

  • Increase the Mass Difference: If possible, use an internal standard with a higher degree of isotopic labeling (e.g., +6 Da instead of +3 Da). A larger mass difference will shift the SIL-IS signal further away from the analyte's isotopic cluster, reducing the impact of natural isotopic contributions. A mass difference of at least 3-4 Da is generally recommended.

  • Use a Less Abundant Isotope for Quantification: In some cases, you can monitor a less abundant isotopic ion of the SIL-IS that has minimal or no contribution from the analyte's isotopes. This can significantly reduce the observed interference.[1][4]

  • Mathematical Correction: If the level of interference is known and consistent, a mathematical correction can be applied to the data. However, this should be used with caution and properly validated.

Issue 2: I am observing a peak that is isobaric with my analyte, leading to an artificially high signal.

Possible Cause: A co-eluting compound has the same nominal mass as your analyte. This could be a metabolite, a compound from the sample matrix, or a contaminant.

Troubleshooting Steps:

  • Optimize Chromatographic Separation: This is the most effective way to resolve isobaric interferences.

    • Modify the Gradient: Adjust the mobile phase gradient to increase the separation between the analyte and the interfering peak.

    • Change the Column Chemistry: Experiment with a different stationary phase (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.

    • Adjust Mobile Phase pH: Changing the pH can alter the ionization state and retention time of the analyte and interferent, potentially leading to better separation.

  • Employ High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not sufficient, HRMS can be used. These instruments have the ability to resolve ions with very small mass differences, effectively separating the analyte signal from the isobaric interference.

  • Chemical Derivatization: This technique involves chemically modifying the analyte to shift its mass. This can move the analyte's signal to a different m/z, away from the interference.

Issue 3: My deuterated internal standard shows a peak at the same m/z as my analyte.

Possible Cause: The deuterated internal standard may be losing some of its deuterium (B1214612) atoms in the ion source of the mass spectrometer, a phenomenon known as H/D exchange or in-source fragmentation.

Troubleshooting Steps:

  • Optimize Ion Source Parameters: Adjust the source temperature and voltages to minimize in-source fragmentation. A gentler ionization method, if available, can also be beneficial.

  • Use a More Stable Labeled Standard: Select a deuterated standard where the deuterium atoms are placed on a more stable part of the molecule, such as an aromatic ring, which is less prone to exchange. Alternatively, use a ¹³C or ¹⁵N labeled standard, as these are generally more stable than their deuterated counterparts.[5]

Data Presentation

Table 1: Example of Isobaric Interference and the Effect of MRM Transition Selection

This table illustrates how selecting a different, less abundant MRM transition can reduce interference from a co-eluting isobaric compound. In this example for the mycotoxin HT-2, an isobaric matrix interference was observed with the primary MRM transition. Switching to a secondary, less intense transition resolved the issue.[6]

AnalytePrimary MRM Transition (m/z)Secondary MRM Transition (m/z)ObservationResolution
HT-2 Toxin447.3 → 285.3447.3 → 345.3Significant isobaric matrix interference observed with the primary transition, leading to difficulties in integration.Switching to the less abundant secondary transition for quantification effectively resolved the interference, resulting in excellent accuracy and precision.

Table 2: Impact of SIL-IS Concentration on Assay Bias

This table demonstrates how the concentration of the Stable Isotope-Labeled Internal Standard (SIL-IS) can affect the bias in an assay, particularly when there is cross-signal contribution from the analyte's naturally occurring isotopes. The data is from an analysis of Flucloxacillin (FLX).[1]

SIL-IS Isotope Monitored (m/z)SIL-IS Concentration (mg/L)Observed Bias (%)
458 → 1600.7Up to 36.9
458 → 160145.8
460 → 1600.713.9

Experimental Protocols

Protocol 1: Optimizing Chromatographic Separation to Resolve Isobaric Interference

This protocol provides a general workflow for optimizing an LC method to separate an analyte from an isobaric interferent.

  • Initial Assessment:

    • Analyze the sample using your current LC-MS/MS method to confirm the presence of the interfering peak and determine its retention time relative to the analyte.

  • Gradient Modification:

    • Steepen the Gradient: If the interferent elutes after the analyte, a steeper gradient may decrease its retention time more than the analyte's, potentially improving separation.

    • Shallow the Gradient: If the interferent elutes very close to the analyte, a shallower gradient around the elution time of the analyte can increase the separation between the two peaks.

    • Modify the Organic Solvent: If using acetonitrile, try methanol, or a combination of both, as this can alter the selectivity of the separation.

  • Column Chemistry Evaluation:

    • If gradient optimization is insufficient, switch to a column with a different stationary phase. For example, if you are using a C18 column, consider a phenyl-hexyl column, which offers different selectivity due to π-π interactions.

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with slightly different pH values (e.g., ± 0.5 pH units).

    • Analyze the sample with each mobile phase to assess the impact on the retention times of the analyte and interferent.

  • Temperature Optimization:

    • Vary the column temperature (e.g., in 5 °C increments) to see if it affects the separation. Higher temperatures can sometimes improve peak shape and resolution.

  • Final Method Validation:

    • Once satisfactory separation is achieved, re-validate the method to ensure it meets the required performance criteria for linearity, accuracy, and precision.

Protocol 2: Chemical Derivatization to Mitigate Isotopic Interference

This protocol outlines the general steps for using chemical derivatization to shift the mass of an analyte away from an interfering compound.

  • Selection of Derivatizing Reagent:

    • Choose a reagent that reacts specifically with a functional group on your analyte (e.g., hydroxyl, amine, carboxyl). The reagent should add a unique mass to the analyte that shifts its m/z to a region of the spectrum free from interference.

  • Reaction Optimization:

    • Reagent Concentration: Optimize the concentration of the derivatizing reagent to ensure complete derivatization of the analyte without excessive background signal.

    • Reaction Time and Temperature: Determine the optimal time and temperature for the derivatization reaction to proceed to completion. This can be done by analyzing samples at different time points and temperatures and monitoring the formation of the derivatized product.

    • pH: Adjust the pH of the reaction mixture to the optimal value for the chosen derivatization chemistry.

  • Sample Preparation:

    • Perform the derivatization reaction on your samples, standards, and quality controls.

    • After the reaction is complete, it may be necessary to quench the reaction or perform a sample cleanup step (e.g., solid-phase extraction) to remove excess reagent and byproducts.

  • LC-MS/MS Analysis:

    • Develop a new LC-MS/MS method for the derivatized analyte. This will involve optimizing the MS parameters (e.g., precursor and product ions, collision energy) for the new, higher mass compound.

    • Optimize the chromatographic conditions for the derivatized analyte, which will likely have different retention properties than the underivatized form.

  • Method Validation:

    • Fully validate the new method for the analysis of the derivatized analyte, including assessments of linearity, accuracy, precision, and stability.

Mandatory Visualizations

Isotopic_Interference_Types Types of Isotopic Interference cluster_interference Isotopic Interference cluster_types Interference Isotopic Interference (Same Nominal m/z) Isobaric Isobaric (e.g., ⁵⁸Fe vs ⁵⁸Ni) Interference->Isobaric Different Elements, Same Mass Number Polyatomic Polyatomic (e.g., ⁴⁰Ar³⁵Cl⁺ vs ⁷⁵As⁺) Interference->Polyatomic Molecular Ions with Same Nominal Mass DoublyCharged Doubly Charged (e.g., ¹³⁶Ba²⁺ vs ⁶⁸Zn⁺) Interference->DoublyCharged Ions with Double Charge Appear at m/2

Caption: A diagram illustrating the three main types of isotopic interference in mass spectrometry.

Troubleshooting_Workflow Troubleshooting Workflow for Isotopic Interference Start Interference Suspected CheckChroma Review Chromatogram (Peak Shape, Co-elution) Start->CheckChroma OptimizeLC Optimize Chromatographic Separation CheckChroma->OptimizeLC Poor Separation UseHRMS Employ High-Resolution Mass Spectrometry (HRMS) CheckChroma->UseHRMS Co-eluting Isobar Derivatize Consider Chemical Derivatization CheckChroma->Derivatize Persistent Interference CheckIS Investigate Internal Standard (SIL-IS) CheckChroma->CheckIS Good Separation, Still an Issue OptimizeLC->CheckChroma Re-evaluate Resolved Interference Resolved UseHRMS->Resolved Derivatize->Resolved CharacterizeIS Characterize SIL-IS for Purity CheckIS->CharacterizeIS SIL-IS Impurity Suspected CheckIS->Resolved No SIL-IS Issue IncreaseMassDiff Increase Mass Difference of SIL-IS CharacterizeIS->IncreaseMassDiff IncreaseMassDiff->Resolved

Caption: A logical workflow for troubleshooting and resolving isotopic interference in LC-MS/MS assays.

Chemical_Derivatization Principle of Chemical Derivatization for Interference Reduction cluster_before Before Derivatization cluster_process Derivatization Process cluster_after After Derivatization Analyte_Interferent Analyte + Interferent (at same m/z) Reaction Analyte + Derivatizing Reagent Analyte_Interferent->Reaction Deriv_Analyte Derivatized Analyte (at new, higher m/z) Reaction->Deriv_Analyte Analyte is mass-shifted Interferent Interferent (at original m/z) Reaction->Interferent Interferent is unreactive

Caption: A diagram illustrating how chemical derivatization shifts the mass of an analyte to resolve it from an isobaric interference.

References

How to improve recovery of Aminobenzenesulfonic auristatin E-d8 from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Auristatin Payload Bioanalysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of aminobenzenesulfonic auristatin E-d8 and similar derivatives from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery challenging?

This compound is a stable isotope-labeled internal standard for a derivative of Auristatin E, a potent cytotoxic agent used in antibody-drug conjugates (ADCs). Like many auristatin derivatives, it can be challenging to recover from biological matrices due to its molecular complexity, potential for low concentration, and tendency for non-specific binding (NSB) to labware. The sulfonic acid group adds polarity, but the core auristatin structure is hydrophobic, creating a molecule with amphipathic properties that can complicate extraction.

Q2: Why is a deuterated internal standard (IS) like this compound necessary?

A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in LC-MS/MS bioanalysis.[1] It has nearly identical chemical and physical properties to the analyte of interest, so it co-elutes chromatographically and experiences similar matrix effects and losses during sample preparation. By adding a known amount of the IS to the sample at the beginning of the workflow, you can accurately correct for variations in extraction recovery and instrument response, leading to reliable and reproducible results.[1]

Q3: What are the most common initial sample preparation methods for auristatin payloads?

The most common methods for extracting auristatin payloads from plasma or serum are:

  • Protein Precipitation (PPT): A simple and fast technique using cold organic solvents like acetonitrile (B52724) to crash out proteins.[2][3]

  • Solid-Phase Extraction (SPE): A more selective method that can effectively clean up the sample and concentrate the analyte, leading to lower matrix effects and better sensitivity.[2][4] Mixed-mode cation exchange (MCX) SPE plates have been used successfully for MMAE metabolites.[4]

  • Liquid-Liquid Extraction (LLE): Another classic technique for sample cleanup, though less commonly cited for auristatins in recent literature compared to SPE.

Q4: Can I use standard polypropylene (B1209903) tubes and plates for my experiments?

Standard labware can be a significant source of analyte loss. Hydrophobic molecules like auristatins are prone to non-specific binding (NSB) to polypropylene and glass surfaces.[5][6] This issue is more pronounced at the low concentrations typical in ADC bioanalysis.[7] Using specially designed low-adsorption plates and vials is highly recommended to minimize this loss and improve recovery and reproducibility.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low or Inconsistent Recovery

Problem: My recovery for this compound is low (<50%) and/or highly variable between samples.

// Nodes start [label="Low / Inconsistent Recovery Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nsb [label="Issue: Non-Specific Binding (NSB)?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_nsb [label="Solution:\n1. Use low-binding labware.\n2. Optimize sample solvent (add organic/acid).\n3. Keep samples cold.", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_extraction [label="Issue: Inefficient Extraction?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_ppt [label="Protein Precipitation (PPT):\n- Ensure sufficient solvent ratio (e.g., >3:1 ACN:plasma).\n- Vortex thoroughly and allow sufficient precipitation time at low temp.", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_spe [label="Solid-Phase Extraction (SPE):\n- Check sorbent type (e.g., Mixed-Mode vs. Reversed-Phase).\n- Optimize wash/elution solvents.\n- Ensure complete elution.", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_stability [label="Issue: Analyte Instability?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; solution_stability [label="Solution:\n1. Process samples immediately on ice.\n2. Stabilize plasma with acid post-harvest.\n3. Check freeze-thaw stability.", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Recovery Improved", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_nsb; check_nsb -> solution_nsb [label="Yes"]; solution_nsb -> check_extraction; check_nsb -> check_extraction [label="No / Unsure"]; check_extraction -> solution_ppt [label="Using PPT"]; check_extraction -> solution_spe [label="Using SPE"]; solution_ppt -> check_stability; solution_spe -> check_stability; check_extraction -> check_stability [label="Other"]; check_stability -> solution_stability [label="Yes"]; solution_stability -> end_node; check_stability -> end_node [label="No"]; } end_dot Caption: Troubleshooting workflow for low analyte recovery.

Possible Causes & Solutions:

  • Non-Specific Binding (NSB): This is a primary cause of loss for hydrophobic molecules.[8]

    • Solution: Switch to low-binding polypropylene or silanized glass autosampler vials and collection plates.[8] Several vendors offer plates specifically designed to reduce hydrophobic interactions.[6][7]

    • Solution: Modify your sample diluent. Increasing the percentage of organic solvent (like acetonitrile) in your sample matrix can help keep the analyte in solution and reduce binding.[5] However, ensure the final solvent composition is compatible with your chromatography.

  • Inefficient Extraction: Your chosen protocol may not be optimal for this specific molecule.

    • Protein Precipitation (PPT): While simple, PPT can yield moderate and sometimes variable recovery. One study reported a recovery of only 42.84% for MMAE from plasma using acetonitrile PPT.[3]

      • Solution: Ensure a sufficient volume of cold acetonitrile is used (at least 3:1 or 4:1 ratio to plasma) to ensure complete protein crashing. Vortex vigorously and allow samples to precipitate at a low temperature (e.g., -20°C) for an adequate time.

    • Solid-Phase Extraction (SPE): The choice of sorbent and solvents is critical. The aminobenzenesulfonic group adds a strong acidic handle, making a mixed-mode sorbent a good candidate.

      • Solution: Switch to a Mixed-Mode Cation Exchange (MCX) SPE plate. This allows you to bind the analyte via reversed-phase interaction and selectively elute it by disrupting the ionic interaction. See the detailed protocol below.

  • Analyte Instability: The analyte could be degrading during sample collection or processing.

    • Solution: Process samples on ice immediately after collection. For plasma, harvest within 30 minutes using a refrigerated centrifuge.[4] Some MMAE metabolites are known to be unstable; stabilizing plasma samples by adding formic acid immediately after harvesting can prevent conversion.[4]

High Matrix Effects in LC-MS/MS

Problem: The signal for my analyte is suppressed or enhanced, and the response is inconsistent across different lots of biological matrix.

Possible Causes & Solutions:

  • Co-elution with Phospholipids (B1166683): Biological matrices like plasma are rich in phospholipids, which are notorious for causing ion suppression in the mass spectrometer.

    • Solution: Implement a more rigorous cleanup method. Solid-Phase Extraction is significantly better at removing phospholipids than Protein Precipitation.

    • Solution: Optimize your chromatography to separate the analyte from the bulk of the phospholipids, which typically elute in the earlier part of a reversed-phase gradient.

  • Insufficient Cleanup: The extraction method does not adequately remove matrix components.

    • Solution: If using SPE, add a stronger, non-eluting wash step to the protocol. For example, on a reversed-phase sorbent, a wash with a higher percentage of aqueous solvent can remove polar interferences, while a wash with a low-to-mid percentage of methanol (B129727) can remove some less polar interferences without eluting the analyte.

Experimental Protocols & Data

Comparative Recovery Data

The following table summarizes recovery data for MMAE from published methods. This can serve as a benchmark for your own experiments.

AnalyteMatrixPreparation MethodReported Recovery (%)Reference
MMAERat PlasmaProtein Precipitation (Acetonitrile)42.84%[3]
MMAEMouse SerumProtein Precipitation (Methanol-Ethanol mixture)>85-90%[2]
MMAE MetabolitesHuman PlasmaSolid-Phase Extraction (Oasis® MCX)Not explicitly quantified but method was successfully validated for clinical sample analysis.[4]
Protocol: SPE using Mixed-Mode Cation Exchange (MCX)

This protocol is adapted from methodologies used for MMAE metabolites and is suitable for this compound due to its acidic and hydrophobic moieties.[4]

// Connections pretreat -> acidify; acidify -> load; condition -> load; load -> wash1; wash1 -> wash2; wash2 -> elute; elute -> drydown; drydown -> reconstitute; reconstitute -> analyze; } end_dot Caption: Recommended Solid-Phase Extraction (SPE) workflow.

Methodology:

  • Sample Pre-treatment:

    • To 100 µL of biological matrix (e.g., plasma) in a low-binding 96-well plate, add 5 µL of the working internal standard solution (this compound in methanol or acetonitrile).

    • Add 100 µL of 4% phosphoric acid in water to acidify the sample and disrupt protein binding. Vortex to mix.

  • SPE Sorbent Conditioning:

    • On a vacuum manifold, place a mixed-mode cation exchange SPE plate (e.g., Waters Oasis® MCX, 30 mg).

    • Condition the wells by passing 1 mL of methanol followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the entire pre-treated sample from step 1 onto the conditioned SPE plate.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent bed at a rate of approximately 1 mL/min.

  • Wash Steps:

    • Wash 1 (to remove polar interferences): Add 1 mL of 2% formic acid in water to each well. Draw the liquid through completely.

    • Wash 2 (to remove non-polar interferences): Add 1 mL of methanol to each well. Draw the liquid through completely. Apply high vacuum for 1-2 minutes to dry the sorbent bed.

  • Elution:

    • Place a clean, low-binding collection plate inside the manifold.

    • Elute the analyte by adding 2 x 300 µL of the elution solvent: 5% ammonium (B1175870) hydroxide (B78521) in 80:20 acetonitrile:methanol . The basic pH neutralizes the acidic sulfonic acid group, disrupting its ionic bond with the sorbent and allowing the hydrophobic core to be eluted by the strong organic solvent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried extract in 100 µL of a solvent compatible with your LC system (e.g., 50:50 mobile phase A:B).

    • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

References

Fine-tuning fragmentation parameters for Aminobenzenesulfonic auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminobenzenesulfonic Auristatin E-d8

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following resources address common challenges encountered during the fine-tuning of mass spectrometry fragmentation parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A: this compound is a deuterated, stable isotope-labeled internal standard (SIL-IS) for a modified form of Auristatin E. Auristatin E is a potent antimitotic agent used as a payload in antibody-drug conjugates (ADCs). The SIL-IS is critical for accurate quantification in complex biological matrices, as it corrects for variability during sample preparation and analysis.[1][2]

Q2: My deuterated internal standard (IS) and the non-labeled analyte are not co-eluting perfectly in reverse-phase chromatography. Why is this happening and how can I fix it?

A: Deuterated compounds often have slightly shorter retention times than their non-deuterated counterparts in reverse-phase chromatography.[3] This can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, compromising accuracy.[3][4]

  • Solution 1: Verify and Adjust Chromatography: Overlay the chromatograms to confirm the extent of separation. If they are not co-eluting, consider adjusting the chromatographic method, such as using a lower-resolution column or modifying the mobile phase gradient to ensure they elute as a single peak.[3][4]

  • Solution 2: Evaluate Matrix Effects: Conduct a post-extraction addition experiment to determine if the differential elution is causing significant matrix effects that affect quantification.[3]

Q3: I am observing a weak or unstable signal for my precursor ion. What are the likely causes?

A: A weak or unstable precursor signal can stem from several factors:

  • Poor Ionization: The compound may not be ionizing efficiently under the current source conditions. Ensure the mobile phase is compatible with electrospray ionization (ESI), typically requiring an acidic modifier like formic acid for positive mode.

  • In-source Instability: The molecule may be fragmenting within the ion source before it reaches the mass analyzer.[4] Try reducing the source temperature or using gentler source settings (e.g., lower cone/declustering potential).

  • Sample Preparation Issues: Inefficient extraction or protein precipitation can lead to low recovery and a weak signal.[1][5]

Q4: How do I select the best product ions for quantification (MRM transitions)?

A: Ideal product ions are those that are both specific to your molecule and produce a strong, stable signal.

  • Specificity: Choose fragment ions that are unique to the core structure of the auristatin molecule and less likely to be isobaric with matrix components.

  • Intensity: During parameter optimization, identify fragments that give the highest and most reproducible signal across a range of collision energies. The most stable and intense fragment is often chosen for quantification (quantifier), while a second, less intense fragment is used as a qualifier to confirm identity.

Q5: Why is optimizing collision energy (CE) so critical?

A: Collision energy is a key parameter that directly influences the fragmentation of the precursor ion.[6] If the CE is too low, fragmentation will be inefficient, resulting in a weak product ion signal. If it's too high, the precursor may be over-fragmented into many small, non-specific ions, also reducing the signal of the desired product ion.[7] Each precursor-to-product transition has an optimal CE that maximizes the product ion intensity, which is critical for achieving the best sensitivity and reproducibility.[6][8]

Troubleshooting Guide: Fine-Tuning Fragmentation

This guide provides a systematic approach to resolving common issues during the optimization of fragmentation parameters for this compound.

Issue 1: Low or No Product Ion Intensity
Potential Cause Troubleshooting Steps
Suboptimal Collision Energy (CE) Systematically ramp the CE for your selected precursor ion. Infuse the compound at a constant rate and acquire product ion scans at increasing CE values (e.g., in 2-5 eV increments) to find the optimal energy for your desired fragment(s).[6][8]
Incorrect Precursor Ion Selection Verify the m/z of the precursor ion. Auristatins can form adducts (e.g., [M+H]+, [M+Na]+).[9] Fragmentation patterns will differ depending on the precursor selected. The protonated molecule ([M+H]+) is typically preferred.
Poor Precursor Ion Transmission Optimize source parameters such as cone voltage (or declustering potential) to maximize the intensity of the precursor ion entering the collision cell.
Gas Pressure in Collision Cell Ensure the collision gas (e.g., Argon) pressure is at the manufacturer's recommended level for efficient fragmentation.
Issue 2: High Signal Variability / Unstable Signal
Potential Cause Troubleshooting Steps
Matrix Effects Even with a SIL-IS, severe ion suppression from the sample matrix can cause signal instability.[3][4] Dilute the sample or improve the sample cleanup procedure (e.g., use solid-phase extraction instead of simple protein precipitation).[1][10]
Instrument Contamination A dirty ion source can lead to erratic signal. Perform routine cleaning and maintenance of the ion source components.
Insufficient Dwell Time If monitoring multiple MRM transitions, the dwell time for each may be too short, leading to poor peak shape and high variability.[10] Reduce the number of transitions or increase the cycle time to allow for an adequate dwell time per transition.
Isotopic Exchange The deuterium (B1214612) labels (-d8) may be unstable and undergoing back-exchange with protons from the solvent, especially under harsh acidic or basic conditions.[4] This can cause signal drift. Ensure the pH of your solutions is controlled and check the stability of the IS over time.[4]

Experimental Protocols & Data

Protocol: Optimization of Collision Energy

This protocol describes a standard method for determining the optimal collision energy (CE) for a specific MRM transition.

  • Prepare a Standard Solution: Prepare a solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a solvent compatible with your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Select Precursor Ion: In the mass spectrometer software, set the instrument to isolate the [M+H]+ precursor ion of your compound.

  • Acquire Product Ion Scans: Set up an experiment to acquire full product ion scans while ramping the collision energy. For example, create a series of experiments where the CE increases in 5 eV steps from 10 eV to 60 eV.

  • Analyze Data: Plot the intensity of each major product ion as a function of the collision energy. The CE value that yields the maximum intensity for a specific product ion is the optimal CE for that transition.

  • Verify with LC-MS/MS: Confirm the optimized parameters by injecting the sample through the LC system to ensure performance under chromatographic conditions.

Table 1: Example Optimized Fragmentation Parameters

The following table presents hypothetical yet representative optimized parameters for this compound, based on common fragmentation patterns of auristatins.[9][10]

ParameterAnalyte: Aminobenzenesulfonic Auristatin EIS: this compound
Precursor Ion (m/z) 881.4889.4
Product Ion 1 (Quantifier, m/z) 554.3554.3
Optimal CE for Product 1 (eV) 3535
Product Ion 2 (Qualifier, m/z) 152.1152.1
Optimal CE for Product 2 (eV) 5252
Cone/Declustering Potential (V) 4040

Note: These values are illustrative. Optimal parameters must be determined empirically on the specific instrument being used.[6]

Visualizations

Workflow for Fragmentation Parameter Optimization

G cluster_prep Preparation cluster_ms Mass Spectrometry Optimization cluster_analysis Data Analysis & Finalization prep Prepare Standard Solution (e.g., 100 ng/mL) infuse Infuse into MS (5-10 µL/min) prep->infuse select_precursor Isolate Precursor Ion ([M+H]+) infuse->select_precursor product_scan Acquire Product Ion Scans (Full Scan MS/MS) select_precursor->product_scan ramp_ce Ramp Collision Energy (e.g., 10-60 eV) product_scan->ramp_ce plot Plot Ion Intensity vs. CE ramp_ce->plot optimize Determine Optimal CE for each Fragment plot->optimize verify Build & Verify Final MRM Method optimize->verify

Caption: Workflow for optimizing mass spectrometry fragmentation parameters.

Troubleshooting Decision Tree

G start Problem: Low/Unstable Signal check_precursor Is Precursor Ion Signal Strong & Stable? start->check_precursor check_product Is Product Ion Signal Strong? check_precursor->check_product Yes optimize_source Action: Optimize Source Parameters (Cone Voltage, Temp) check_precursor->optimize_source No ramp_ce Action: Perform CE Ramp to Find Optimal Value check_product->ramp_ce No, Weak check_matrix Action: Investigate Matrix Effects (Dilute Sample) check_product->check_matrix No, Unstable check_sample_prep Action: Review Sample Prep & Mobile Phase pH optimize_source->check_sample_prep check_fragments Action: Select Different Product Ions ramp_ce->check_fragments

Caption: Decision tree for troubleshooting low or unstable MS/MS signals.

References

Validation & Comparative

A Comparative Guide to Internal Standards for Auristatin E Bioanalysis: Spotlight on Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of antibody-drug conjugates (ADCs), the precise quantification of cytotoxic payloads in biological matrices is paramount for accurate pharmacokinetic (PK) and toxicokinetic (TK) assessments. Auristatin E and its derivatives, potent antimitotic agents, are frequently utilized as payloads in ADCs. Reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for their characterization. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and accurate assays.

This guide provides a comparative overview of internal standards for the bioanalysis of auristatin E, with a particular focus on Aminobenzenesulfonic auristatin E-d8. While direct comparative performance data for this specific internal standard is limited in the public domain, this document will draw upon established principles of bioanalytical method validation and data from analogous deuterated standards to provide a comprehensive comparison.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Deuterated standards, such as this compound and the more commonly referenced Monomethyl Auristatin E-d8 (MMAE-d8), are considered ideal.[2][3] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability throughout the analytical process, including sample extraction, matrix effects, and instrument response.[2]

Performance Comparison: this compound vs. Other Internal Standards

The selection of an internal standard significantly impacts assay performance. The following table summarizes the expected performance characteristics of this compound in comparison to other potential internal standards for auristatin E. The data for MMAE-d8 is based on published methodologies, while the performance of a structural analog is generalized based on common practices in bioanalysis.

Performance Metric This compound (Expected) MMAE-d8 (Documented) Structural Analog (e.g., a related auristatin derivative)
Accuracy (%) High (Expected to be within ±15% of nominal concentration)High (Typically within ±15% of nominal concentration)[4]Moderate to High (Can be variable, may not fully compensate for matrix effects)
Precision (%CV) High (Expected to be ≤15%)High (Typically ≤15%)[4]Moderate (Often >15%, especially at the lower limit of quantification)
Matrix Effect Low (Effectively minimizes ion suppression/enhancement)Low (Effectively minimizes ion suppression/enhancement)Variable (May exhibit different ionization characteristics than the analyte)
Recovery High (Co-elution and similar extraction behavior lead to consistent recovery)High (Reported recoveries for MMAE methods can vary, but are generally consistent with a suitable IS)[4]Variable (Differences in polarity and structure can lead to inconsistent extraction recovery)
Co-elution with Analyte Yes (Ideal for tracking analyte through the entire process)YesNo (Typically chromatographically resolved from the analyte)

Note: The performance of this compound is inferred based on the established principles of using stable isotope-labeled internal standards. Specific validation data is not publicly available.

The Role of the Aminobenzenesulfonic Acid Linker

Aminobenzenesulfonic auristatin E is described as a drug-linker conjugate for ADCs.[5][6][7] The aminobenzenesulfonic acid component serves as a linker. When incorporated into a deuterated internal standard, this linker provides a structure that is highly similar to potential ADC catabolites that may be measured in bioanalytical studies. This structural similarity is advantageous for an internal standard as it is more likely to mimic the behavior of the analyte during sample processing and analysis.

Experimental Protocols

A robust bioanalytical method is essential for generating reliable data. The following is a generalized experimental protocol for the quantification of auristatin E using an LC-MS/MS method with a deuterated internal standard like this compound.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma, serum, or tissue homogenate in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound at a fixed concentration).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: A reversed-phase column (e.g., C18) with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor specific multiple reaction monitoring (MRM) transitions for both the analyte (auristatin E) and the internal standard (this compound).

Visualizing the Workflow

The following diagrams illustrate the general mechanism of action for auristatin-based ADCs and a typical bioanalytical workflow for their quantification.

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Auristatin E Lysosome->Payload 4. Payload Release Tubulin Tubulin Payload->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death Bioanalytical_Workflow Sample Biological Sample (Plasma, etc.) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (Concentration Determination) LCMS->Data

References

Navigating the Complexities of ADC Bioanalysis: A Comparative Guide to Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of bioanalytical methods for Antibody-Drug Conjugates (ADCs), this guide offers a comparative analysis of Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It provides researchers, scientists, and drug development professionals with detailed experimental protocols, data-driven comparisons, and a clear understanding of the evolving regulatory landscape to ensure data integrity and consistency in ADC development.

The multifaceted nature of Antibody-Drug Conjugates (ADCs), which combine the target specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload, presents unique challenges for bioanalytical method development and validation. The pharmacokinetic (PK) assessment of ADCs requires the quantification of multiple analytes, including the total antibody, the conjugated ADC, and the unconjugated (free) payload. Often, different analytical platforms are employed to measure these different components, necessitating robust cross-validation to ensure the reliability and comparability of the data, especially when results from different laboratories or assays are combined for regulatory submissions.

This guide provides a comprehensive comparison of the two most prominent bioanalytical methods used for ADCs: Ligand-Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols for each, present a comparative analysis of their performance characteristics, and discuss the critical aspects of cross-validation in line with the latest regulatory guidance.

Methodologies at a Glance: LBA vs. LC-MS/MS for ADC Analytes

The choice of bioanalytical method for ADCs is driven by the specific analyte of interest and the stage of drug development.[1][2] LBAs, particularly the enzyme-linked immunosorbent assay (ELISA), have traditionally been the gold standard for quantifying large molecules like the total antibody portion of the ADC.[2] In contrast, LC-MS/MS is highly suited for the sensitive and specific quantification of the small molecule free payload.[1][3]

Here's a comparative overview of the two platforms:

FeatureLigand-Binding Assay (LBA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Primary ADC Analyte Total Antibody, Conjugated AntibodyUnconjugated (Free) Payload, Conjugated Payload
Principle Immuno-recognition using specific antibodies.Physicochemical separation and mass-to-charge ratio detection.
Strengths High throughput, cost-effective, excellent for large molecules.[1]High specificity and selectivity, less matrix interference, faster method development.[4]
Weaknesses Susceptible to interference from anti-drug antibodies (ADAs), potential for cross-reactivity, dependent on critical reagent quality.Lower throughput, higher equipment cost, can be challenging for large, intact proteins.
Typical Sensitivity pg/mL to ng/mL range.[4]pg/mL to ng/mL range for small molecules.

The Imperative of Cross-Validation

Cross-validation is a critical process to assess the potential bias between different bioanalytical methods used to measure the same or related analytes. This is essential when, for instance, data from an LBA for total antibody and an LC-MS/MS assay for free payload are used together to understand the overall PK profile of an ADC. Cross-validation is also necessary when samples from a single study are analyzed at different laboratories.[5]

Evolving Acceptance Criteria: A Shift from Pass/Fail to Statistical Assessment

Historically, acceptance criteria for cross-validation often mirrored those for incurred sample reanalysis (ISR). However, the latest guidelines, particularly the ICH M10, advocate for a move away from a rigid pass/fail system.[6][7] The focus is now on a statistical assessment of the bias between the methods.[6][8]

Key Statistical Approaches for Bias Assessment:

  • Bland-Altman Plots: These plots visualize the agreement between two quantitative measurements by plotting the difference between the two measurements against their average.[6][9] They help to identify any systematic bias or outliers.

  • Deming Regression: This is a statistical method that accounts for errors in both the x and y variables, making it more suitable for comparing two analytical methods than standard linear regression.[6][7]

  • Concordance Correlation Coefficient: This metric evaluates the agreement between two measurements, taking into account both precision and accuracy.[8]

While no strict acceptance criteria are defined in ICH M10, a common industry practice is to consider a mean difference of within ±20-30% between the methods as acceptable.

Experimental Protocols

To provide a practical framework, here are detailed methodologies for the quantification of total antibody using a sandwich ELISA and unconjugated payload using LC-MS/MS.

Quantification of Total Antibody by Sandwich ELISA

This protocol outlines a typical sandwich ELISA for the determination of total antibody concentration in plasma samples.

Materials and Reagents:

  • High-binding 96-well microplates

  • Capture Antibody (e.g., anti-human IgG)

  • Detection Antibody (e.g., biotinylated anti-human IgG)

  • ADC Reference Standard

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., PBS with 1% BSA)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Protocol Steps:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with wash buffer.

  • Sample and Standard Incubation: Prepare a standard curve by serially diluting the ADC reference standard in assay diluent. Add 100 µL of standards, quality controls (QCs), and unknown samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the unknown samples by interpolating from the standard curve.

ELISA_Workflow Start Start Coating Plate Coating (Capture Antibody) Start->Coating Wash1 Wash Coating->Wash1 Blocking Blocking Wash1->Blocking Wash2 Wash Blocking->Wash2 Sample_Std Add Samples & Standards Wash2->Sample_Std Wash3 Wash Sample_Std->Wash3 Detection_Ab Add Detection Antibody Wash3->Detection_Ab Wash4 Wash Detection_Ab->Wash4 Enzyme_Conj Add Enzyme Conjugate Wash4->Enzyme_Conj Wash5 Wash Enzyme_Conj->Wash5 Substrate Add Substrate Wash5->Substrate Stop Add Stop Solution Substrate->Stop Read Read Plate Stop->Read End End Read->End

Sandwich ELISA workflow for total antibody quantification.

Quantification of Unconjugated Payload by LC-MS/MS

This protocol provides a general procedure for the extraction and quantification of an unconjugated small molecule payload from plasma using protein precipitation followed by LC-MS/MS analysis.

Materials and Reagents:

  • Payload Reference Standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the payload)

  • Plasma (human or animal)

  • Acetonitrile (B52724) (ACN) with 0.1% Formic Acid (FA)

  • Water with 0.1% Formic Acid (FA)

  • Methanol

  • LC-MS/MS system

Protocol Steps:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 10 µL of the internal standard working solution.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions to re-equilibrate the column.

    • Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the payload's chemical properties.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor and product ion transitions for both the payload and the internal standard.

      • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the payload and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards using a weighted linear regression model.

    • Determine the concentration of the unknown samples by back-calculating from the calibration curve.

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Plasma) Start->Sample_Prep Add_IS Add Internal Standard (IS) Sample_Prep->Add_IS Protein_Precip Protein Precipitation (ACN) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Injection LC Injection Supernatant->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification End End Quantification->End

LC-MS/MS workflow for unconjugated payload quantification.

Logical Framework for Cross-Validation Assessment

The process of cross-validating two bioanalytical methods involves several key steps, from initial planning to the final assessment of bias.

CrossValidation_Logic Define_Objective Define Cross-Validation Objective Select_Samples Select Samples (QCs and/or Incurred Samples) Define_Objective->Select_Samples Analyze_MethodA Analyze with Method A Select_Samples->Analyze_MethodA Analyze_MethodB Analyze with Method B Select_Samples->Analyze_MethodB Compile_Data Compile Paired Data Analyze_MethodA->Compile_Data Analyze_MethodB->Compile_Data Statistical_Analysis Statistical Analysis Compile_Data->Statistical_Analysis Bland_Altman Bland-Altman Plot Statistical_Analysis->Bland_Altman Deming_Regression Deming Regression Statistical_Analysis->Deming_Regression Assess_Bias Assess Bias and Agreement Bland_Altman->Assess_Bias Deming_Regression->Assess_Bias Report_Findings Report Findings Assess_Bias->Report_Findings

Logical framework for cross-validation assessment.

Conclusion

The bioanalysis of ADCs is a complex yet critical aspect of their development. A thorough understanding of the strengths and limitations of different bioanalytical platforms, coupled with a robust cross-validation strategy, is paramount for generating reliable data to support regulatory submissions. The shift towards a statistical assessment of bias in cross-validation, as advocated by the ICH M10 guideline, represents a more scientific and data-driven approach. By implementing the detailed protocols and following the logical framework for cross-validation outlined in this guide, researchers can navigate the challenges of ADC bioanalysis with greater confidence and ensure the integrity of their data.

References

Navigating Isotopic Purity: A Comparative Guide to Deuterated Auristatin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds is a critical parameter ensuring accuracy and reliability in experimental outcomes. This guide provides a comparative assessment of the isotopic purity of Aminobenzenesulfonic auristatin E-d8 and a close structural analog, Monomethyl auristatin E-d8 (MMAE-d8), supported by established analytical methodologies.

The increasing use of stable isotope-labeled compounds in drug development, particularly in pharmacokinetic and metabolic studies, demands rigorous characterization of their isotopic enrichment. In the context of highly potent auristatin derivatives used in antibody-drug conjugates (ADCs), precise quantification of deuteration is paramount. This guide focuses on this compound, a drug-linker conjugate, and compares its expected isotopic purity with the commercially available MMAE-d8.

Comparative Isotopic Purity Analysis

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium (B1214612). This is distinct from chemical purity, which measures the absence of other chemical entities. The primary methods for determining isotopic purity are high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

While a detailed Certificate of Analysis for this compound with specific isotopic distribution is not publicly available, we can infer its typical isotopic purity based on standards for complex deuterated molecules. For the purpose of this comparison, we will assume a conservative and common isotopic enrichment of 98 atom % D. For MMAE-d8, a commercially available product from BOC Sciences specifies an isotopic purity of 98% atom D.

CompoundAlternative NameDeuterium Atoms (n)Assumed/Stated Isotopic Purity (atom % D)
This compound-8≥ 98% (Assumed)
Monomethyl auristatin E-d8MMAE-d8898%

Note: The assumed isotopic purity for this compound is based on typical commercial standards for complex deuterated molecules. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Key Analytical Techniques for Isotopic Purity Assessment

The determination of isotopic purity relies on sophisticated analytical techniques capable of differentiating between isotopologues (molecules that differ only in their isotopic composition).

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for this purpose.[1][2] By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can resolve the mass difference between a hydrogen and a deuterium atom, allowing for the quantification of the relative abundance of each isotopologue (d0, d1, d2, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides a quantitative measure of the residual protons in a deuterated molecule.[3] The integral of the proton signals, when compared to a known internal standard, can be used to calculate the overall level of deuteration. ²H NMR can also be employed to directly observe the deuterium signals.

Experimental Protocols

Below are detailed methodologies for the two primary techniques used in the isotopic purity assessment of deuterated auristatin E derivatives.

Protocol 1: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution and calculate the isotopic purity of the deuterated auristatin E analog.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the deuterated compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

    • Prepare a similar solution of the non-deuterated analog to serve as a reference.

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

  • LC-MS Analysis:

    • Inject the sample into the LC system to separate the analyte from any potential impurities.

    • The eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

    • Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

  • Data Analysis:

    • Extract the mass spectra for the analyte peak.

    • Identify the isotopic cluster corresponding to the protonated molecule [M+H]⁺.

    • Measure the intensity of the peaks for each isotopologue (d0, d1, d2...d8).

    • Correct the raw intensities for the natural abundance of isotopes (e.g., ¹³C).

    • Calculate the percentage of each isotopologue.

    • The isotopic purity is typically reported as the percentage of the desired deuterated species (d8).

Protocol 2: Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To quantify the degree of deuteration by measuring the residual proton signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the deuterated compound in a deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte.

    • Add a known quantity of a high-purity, non-deuterated internal standard with a well-resolved signal.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full signal recovery.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis:

    • Integrate the area of the signals corresponding to the residual protons at the deuterated positions of the analyte.

    • Integrate the area of a known signal from the internal standard.

    • Calculate the molar ratio of the analyte to the internal standard.

    • From this ratio and the known masses, determine the amount of residual protonated analyte.

    • The isotopic purity is calculated as 100% minus the percentage of the protonated species.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the isotopic purity of a deuterated compound.

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Analysis cluster_result Final Assessment Sample Deuterated Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HRMS High-Resolution Mass Spectrometry Dissolution->HRMS LC Separation NMR NMR Spectroscopy (¹H and/or ²H) Dissolution->NMR MS_Data Mass Spectra Analysis (Isotopologue Distribution) HRMS->MS_Data NMR_Data NMR Spectra Analysis (Signal Integration) NMR->NMR_Data Purity Isotopic Purity Calculation MS_Data->Purity NMR_Data->Purity

Caption: Workflow for Isotopic Purity Assessment.

Conclusion

The isotopic purity of deuterated drug molecules like this compound is a critical quality attribute. While direct comparative data is limited, by utilizing established analytical techniques such as HRMS and NMR, and referencing data from analogous compounds like MMAE-d8, researchers can confidently assess and verify the isotopic enrichment of their materials. This ensures the integrity of preclinical and clinical data that rely on these stable isotope-labeled standards. It is imperative for researchers to consult supplier-specific documentation for the most accurate and lot-specific isotopic purity information.

References

Comparative Stability of Deuterated vs. Non-Deuterated Auristatin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stability profiles of deuterated and non-deuterated auristatin E. While direct comparative quantitative data for auristatin E is limited in publicly available literature, this document synthesizes established principles of the kinetic isotope effect and available information on closely related auristatin derivatives, such as monomethyl auristatin E (MMAE), to project the anticipated advantages of deuteration. Detailed experimental protocols for assessing stability are also provided.

Auristatin E and its derivatives are highly potent cytotoxic agents utilized as payloads in antibody-drug conjugates (ADCs). Enhancing the stability of these payloads is crucial for improving their therapeutic index, ensuring they remain attached to the antibody until they reach the target cancer cells. Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a recognized strategy in medicinal chemistry to improve the metabolic stability of drugs.

The Rationale for Deuteration: The Kinetic Isotope Effect

The enhanced stability of deuterated compounds stems from the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step proceed more slowly when a C-D bond is present. This can lead to a reduced rate of metabolism, longer drug half-life, and increased overall exposure. For auristatins, a primary route of metabolism is N-demethylation, making the N-methyl groups prime targets for deuteration to enhance metabolic stability.[1][2]

Projected Comparative Stability Data

Based on the principles of the kinetic isotope effect, the following table presents a projection of the expected comparative stability data between non-deuterated auristatin E and a hypothetical deuterated counterpart. It is important to note that these are expected trends and actual values would need to be determined empirically.

ParameterNon-Deuterated Auristatin E (Projected)Deuterated Auristatin E (Projected)Fold Improvement (Projected)
Metabolic Stability (Human Liver Microsomes)
Half-life (t½, min)30602.0x
Intrinsic Clearance (CLint, µL/min/mg protein)23.111.60.5x
Plasma Stability (Human Plasma)
Half-life (t½, hours)144>200>1.4x
% Parent Remaining after 7 days85%>95%>1.1x
In Vivo Pharmacokinetics (Rodent Model)
Half-life (t½, hours)6101.7x
Area Under the Curve (AUC, ng·h/mL)500085001.7x
Clearance (CL, L/h/kg)0.50.290.6x

Experimental Protocols

Accurate assessment of the stability of deuterated and non-deuterated auristatin E requires robust in vitro and in vivo experimental models.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Deuterated and non-deuterated auristatin E

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a deuterated analog not being tested)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds (auristatin E and its deuterated analog) in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound to the wells. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

In Vitro Plasma Stability Assay

This assay assesses the chemical and enzymatic stability of a compound in plasma.

Materials:

  • Deuterated and non-deuterated auristatin E

  • Pooled human plasma (heparinized)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compounds.

  • Spike the test compounds into pre-warmed human plasma at a final concentration of, for example, 1 µM.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 24, 48, 96, and 168 hours), aliquot a portion of the plasma sample and add cold ACN with an internal standard to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

  • The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time 0.

Visualizations

Figure 1: Kinetic Isotope Effect on Auristatin E Metabolism cluster_non_deuterated Non-Deuterated Auristatin E cluster_deuterated Deuterated Auristatin E Non-Deuterated Auristatin E (C-H bond at metabolic site) Metabolite_ND Metabolite Non-Deuterated->Metabolite_ND Fast Metabolism (CYP450 enzymes) Deuterated Deuterated Auristatin E (C-D bond at metabolic site) Metabolite_D Metabolite Deuterated->Metabolite_D Slow Metabolism (Kinetic Isotope Effect)

Caption: Figure 1: The stronger C-D bond in deuterated auristatin E slows down enzymatic metabolism.

Figure 2: Workflow for In Vitro Metabolic Stability Assay Start Start: Prepare Reagents Incubation Incubate Test Compound with Liver Microsomes & NADPH at 37°C Start->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Quench Quench Reaction with Cold Acetonitrile (+ Internal Standard) Sampling->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Figure 2: A typical experimental workflow for assessing the metabolic stability of a compound.

Conclusion

The strategic deuteration of auristatin E is a promising approach to enhance its metabolic stability, which is anticipated to lead to an improved pharmacokinetic profile. While direct comparative data is not extensively available, the well-established principles of the kinetic isotope effect strongly support the hypothesis that deuteration at metabolically labile positions will result in a more stable and potentially more effective ADC payload. The experimental protocols outlined in this guide provide a framework for the empirical validation of the stability of deuterated auristatin E and its derivatives.

References

Performance Showdown: A Comparative Guide to Aminobenzenesulfonic Auristatin E-d8 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) bioanalysis, the selection of an appropriate internal standard is paramount for robust and reliable quantification of cytotoxic payloads. This guide provides a comprehensive comparison of the expected performance of Aminobenzenesulfonic auristatin E-d8 as an internal standard in various biological matrices. Due to the limited availability of direct performance data for this specific molecule, this comparison leverages experimental data from its close structural analog, Monomethyl Auristatin E (MMAE), to provide a detailed and relevant evaluation.

This compound is the deuterated form of Aminobenzenesulfonic auristatin E, a potent anti-tubulin agent used as a payload in ADCs.[1] The deuteration makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it shares near-identical physicochemical properties with the non-labeled analyte, ensuring it behaves similarly during sample preparation and ionization.[2] This mimicry is crucial for correcting for variability and ensuring the integrity of bioanalytical data.

Comparative Performance in Biological Matrices

The performance of a bioanalytical method is typically assessed by its linearity, sensitivity, accuracy, precision, matrix effect, and the stability of the analyte in the biological matrix. The following tables summarize the performance of a validated LC-MS/MS method for the quantification of MMAE in human plasma and a highly sensitive method for the simultaneous quantification of multiple ADC payloads, including MMAE, in mouse serum. These data provide a strong indication of the expected performance when using this compound to quantify its corresponding analyte.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for MMAE in Human Plasma

ParameterPerformance Metric
Linearity 10 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ) 10 pg/mL
Accuracy Within ± 15% of nominal concentration
Precision Coefficient of Variation (CV) ≤ 15%
Matrix Effect No significant matrix effect observed
Stability Stable under various storage and handling conditions

Data adapted from a study on the simultaneous determination of five MMAE metabolites in human plasma.[3]

Table 2: Performance of a High-Sensitivity LC-MS/MS Method for MMAE in Mouse Serum

ParameterPerformance Metric
Linearity 0.04 - 100 nM
Lower Limit of Quantification (LLOQ) 0.04 nM
Accuracy Within ± 15% of nominal concentration
Precision CV ≤ 15%
Recovery > 85%
Sample Volume 5 µL

Data adapted from a study on the simultaneous quantification of six ADC payloads in mouse serum.[4]

Experimental Protocols

The successful quantification of ADC payloads relies on meticulous experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from validated methods for MMAE, which can serve as a robust starting point for developing assays for Aminobenzenesulfonic auristatin E.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is suitable for cleaning up complex biological matrices like plasma to reduce interference and improve sensitivity.[3]

  • Sample Stabilization: Immediately after collection, stabilize plasma samples by mixing with a formic acid solution.

  • Extraction:

    • Condition a Waters Oasis® MCX 96-Well SPE Plate (30 mg) with methanol (B129727) followed by water.

    • Load the formic acid-treated plasma samples onto the SPE plate.

    • Wash the plate with a weak organic solvent to remove hydrophilic interferences.

    • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution compatible with the LC mobile phase.

Sample Preparation: Protein Precipitation for Serum Samples

This is a simpler and faster method suitable for high-throughput analysis.[4]

  • Precipitation:

    • To 5 µL of serum, add a mixture of methanol and ethanol (B145695) containing the internal standard (this compound).

    • Vortex thoroughly to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions that can be optimized for the analysis of Aminobenzenesulfonic auristatin E.

  • Liquid Chromatography:

    • Column: Acquity UPLC® BEH C18 or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A gradient elution is typically used to achieve optimal separation of the analyte from matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Aminobenzenesulfonic auristatin E and its d8-labeled internal standard would need to be determined empirically.

    • Instrumentation: A triple quadrupole mass spectrometer (e.g., AB Sciex API 5000) is commonly used for its high sensitivity and selectivity.[3]

Visualizing the Workflow and Performance Comparison

To further elucidate the experimental process and the comparative performance, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing start Biological Matrix (Plasma/Serum) spike Spike with this compound start->spike extract Extraction (SPE or Protein Precipitation) spike->extract reconstitute Evaporation & Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data quant Quantification data->quant report Reporting quant->report

Caption: Experimental workflow for the bioanalysis of Aminobenzenesulfonic auristatin E.

performance_comparison cluster_analyte Analyte cluster_is Internal Standard cluster_performance Key Performance Parameters analyte Aminobenzenesulfonic Auristatin E linearity Linearity analyte->linearity sensitivity Sensitivity (LLOQ) analyte->sensitivity accuracy Accuracy analyte->accuracy precision Precision analyte->precision matrix_effect Matrix Effect analyte->matrix_effect stability Stability analyte->stability is Aminobenzenesulfonic Auristatin E-d8 is->linearity Corrects for Variability is->sensitivity Improves Assay Robustness is->accuracy Enhances Accuracy is->precision Improves Precision is->matrix_effect Compensates for Matrix Effects is->stability Tracks Analyte Degradation

Caption: Role of the internal standard in achieving key performance parameters.

References

A Comparative Guide to the Structural Confirmation of Aminobenzenesulfonic Auristatin E-d8 by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for Aminobenzenesulfonic Auristatin E and its deuterated analog, Aminobenzenesulfonic Auristatin E-d8. The confirmation of isotopic labeling is critical for the use of deuterated compounds as internal standards in quantitative bioanalytical assays. This document outlines the anticipated differences in their NMR spectra and provides detailed experimental protocols to support the structural verification.

Introduction

Aminobenzenesulfonic auristatin E is a potent antibody-drug conjugate (ADC) payload, combining the microtubule-disrupting agent auristatin E with an aminobenzenesulfonic acid linker. Its deuterated isotopologue, this compound, serves as a crucial internal standard in pharmacokinetic studies, enabling precise quantification by mass spectrometry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous confirmation of the molecular structure and the specific sites of deuteration. This guide details the expected NMR spectral changes upon isotopic labeling and provides a comprehensive methodology for this analysis.

Predicted NMR Spectral Comparison

The primary differences in the NMR spectra of Aminobenzenesulfonic auristatin E and its d8 analog are expected in the regions of the molecule where deuterium (B1214612) atoms have been incorporated. Based on the nomenclature "-d8", it is presumed that eight protons have been replaced by deuterium. In auristatin derivatives, deuteration is common on the valine and phenylalanine residues. For this guide, we will assume deuteration on the two isopropyl groups of the valine residues.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the deuterated positions will be absent. This provides a direct confirmation of the location of isotopic labeling. The signals of protons on adjacent carbons may exhibit simplified multiplicities due to the removal of coupling to the replaced protons.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbons directly bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling. Furthermore, these carbon signals will experience an isotopic shift, typically a slight upfield shift compared to the non-deuterated analog.

The following table summarizes the predicted key differences in the ¹H and ¹³C NMR spectra of the two compounds. The chemical shifts are hypothetical and based on published data for similar auristatin E derivatives. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Functional Group Compound Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key Observations
Valine Isopropyl CH₃Aminobenzenesulfonic auristatin E~ 0.8 - 1.0 (doublets)~ 18 - 20Characteristic signals for the methyl groups.
Valine Isopropyl CH₃This compoundAbsent~ 17 - 19 (triplets)Disappearance of proton signals and appearance of triplets in the ¹³C spectrum confirm deuteration.
Phenylalanine Aromatic CHAminobenzenesulfonic auristatin E~ 7.2 - 7.4 (multiplets)~ 128 - 130Aromatic proton signals.
Phenylalanine Aromatic CHThis compound~ 7.2 - 7.4 (multiplets)~ 128 - 130Expected to be unchanged, assuming no deuteration on this residue.
Aminobenzenesulfonic acid Aromatic CHAminobenzenesulfonic auristatin E~ 7.5 - 7.8 (multiplets)~ 115 - 150Aromatic signals of the linker.
Aminobenzenesulfonic acid Aromatic CHThis compound~ 7.5 - 7.8 (multiplets)~ 115 - 150Expected to be unchanged.

Experimental Protocols

A comprehensive NMR analysis to confirm the structure of this compound involves a suite of one- and two-dimensional NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample (Aminobenzenesulfonic auristatin E or this compound) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the overall proton environment.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum to identify all unique carbon signals.

  • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identify proton-proton coupling networks to trace the connectivity of the peptide backbone and side chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments and confirming the overall molecular structure.

3. Data Analysis:

  • Compare the ¹H NMR spectrum of this compound with that of the non-deuterated standard. Note the absence of signals in the d8 analog.

  • Analyze the ¹³C NMR spectrum of the d8 compound for the presence of triplets and isotopic shifts in the expected regions of deuteration.

  • Utilize the 2D NMR data (COSY, HSQC, HMBC) to confirm the full structural assignment of both molecules and verify that the deuteration has not altered the core structure.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the NMR-based structural confirmation of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample_d0 Aminobenzenesulfonic auristatin E NMR_1D 1D NMR (¹H, ¹³C, DEPT-135) Sample_d0->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Sample_d0->NMR_2D Sample_d8 Aminobenzenesulfonic auristatin E-d8 Sample_d8->NMR_1D Sample_d8->NMR_2D Compare_1H Compare ¹H Spectra (Signal Disappearance) NMR_1D->Compare_1H Compare_13C Compare ¹³C Spectra (Triplets, Isotopic Shifts) NMR_1D->Compare_13C Structure_Confirm Full Structural Assignment (2D NMR Data) NMR_2D->Structure_Confirm Conclusion Structure and Deuteration Confirmation Compare_1H->Conclusion Compare_13C->Conclusion Structure_Confirm->Conclusion

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound is readily achievable through a systematic NMR spectroscopic analysis. By comparing the ¹H and ¹³C NMR spectra with its non-deuterated counterpart, the sites and extent of deuteration can be unequivocally determined. The disappearance of proton signals and the appearance of characteristic triplet signals in the carbon spectrum provide definitive evidence of isotopic labeling. The comprehensive suite of 2D NMR experiments further ensures the integrity of the overall molecular structure, validating the deuterated compound for its intended use as an internal standard in critical bioanalytical assays.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

For immediate action: Due to the potent nature of auristatin compounds, Aminobenzenesulfonic auristatin E-d8 should be handled and disposed of as a hazardous cytotoxic waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash.

This document provides essential safety and logistical information for the proper disposal of this compound, a potent cytotoxic compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the environment.

Waste Segregation and Handling

Proper segregation of waste is the foundational step in the safe disposal of this compound. All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste and collected separately from regular laboratory trash.

Table 1: Waste Stream Management for this compound

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Contaminated personal protective equipment (PPE) such as gloves, gowns, and masks; lab supplies like pipette tips, tubes, and vials.Labeled, leak-proof, puncture-resistant cytotoxic waste container (typically purple or yellow with a purple lid).[1][2]High-Temperature Incineration.
Liquid Waste Unused solutions, quenched reaction mixtures, and contaminated solvents.Labeled, leak-proof, and chemically compatible waste container.Collection by a licensed hazardous waste disposal service for high-temperature incineration.[3]
Sharps Waste Contaminated needles, syringes, and scalpels.Labeled, puncture-proof sharps container specifically for cytotoxic waste.[3][4]High-Temperature Incineration.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area.

Experimental Protocol for Spill Management:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes double gloves, a disposable gown, eye protection, and a respirator.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the material. Cover the spill with absorbent pads, working from the outside in.

  • Clean and Decontaminate:

    • Once the material is absorbed, carefully collect and place it into a designated cytotoxic waste container.

    • Clean the area with a detergent solution (e.g., soap and water).

    • Follow with a suitable decontaminating agent if available and validated for auristatins. Given the lack of specific public data on chemical deactivation of this compound, a thorough cleaning with a detergent solution is the recommended minimum procedure.[3] Chemical deactivation using agents like sodium hypochlorite (B82951) (bleach) or potassium permanganate (B83412) may be possible but should be validated for this specific compound and approved by your institution's EHS department.[5]

  • Dispose of all cleaning materials as cytotoxic solid waste.

Final Disposal

The primary and most reliable method for the final disposal of auristatin compounds and other cytotoxic waste is high-temperature incineration .[3] This process ensures the complete destruction of the cytotoxic molecule. All waste streams (solid, liquid, and sharps) contaminated with this compound should be collected by a licensed hazardous waste disposal service for incineration.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containerization cluster_3 Final Disposal A This compound (Solid, Liquid, Sharps) B Solid Waste (Gloves, PPE, Vials) A->B Solid Contamination C Liquid Waste (Solutions, Solvents) A->C Liquid Contamination D Sharps Waste (Needles, Syringes) A->D Sharps Contamination E Labeled, Leak-Proof Cytotoxic Container (Purple/Yellow) B->E F Labeled, Leak-Proof Chemical Waste Container C->F G Labeled, Puncture-Proof Cytotoxic Sharps Container D->G H Arrange for Pickup by Licensed Hazardous Waste Service E->H F->H G->H I High-Temperature Incineration H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Aminobenzenesulfonic Auristatin E-d8

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Safety: Specific safety data for Aminobenzenesulfonic auristatin E-d8 is not widely available. However, it is a deuterated form of a drug-linker conjugate containing Auristatin E, a highly potent cytotoxic agent and tubulin inhibitor.[1][2][3] Due to the extreme toxicity of the auristatin class of molecules, this compound must be handled with the utmost caution, treating it as a highly hazardous substance.[4][5] Some partial supplier safety data sheets classify this compound as non-hazardous; this should be disregarded in favor of a highly conservative approach based on the known pharmacology of auristatins.

Quantitative Hazard and Exposure Data

Given the lack of specific data for this compound, the following table summarizes key quantitative information for the parent auristatin class of compounds, which should be applied as a minimum standard.

ParameterValueCompound ClassNotes
Occupational Exposure Limit (OEL) As low as 5 ng/m³ AuristatinsThis is a default value for auristatin payloads with limited toxicity data and underscores the need for high-level containment.[4]
Decontamination Solution 0.5% to 1% Sodium Hypochlorite (B82951) General Cytotoxic AgentsA 1:10 to 1:5 dilution of standard household bleach (5.25-6% NaOCl).[6][7]
Decontamination Solution Potassium Permanganate Solution Potent CompoundsCan be used for deactivation, but specific concentrations and reaction times should be determined in consultation with institutional EHS.[8]
Final Disposal Method High-Temperature Incineration Auristatin CompoundsThe generally accepted method for the complete destruction of cytotoxic compounds.[9]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE protocol is mandatory for all operations involving this compound, from receiving to disposal.

OperationRequired Personal Protective Equipment
Receiving & Unpacking - Single pair of nitrile gloves.- Lab coat.
Weighing & Aliquoting (Dry Powder) - Containment: Certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).- Gown: Disposable, solid-front, back-closure gown made of a low-lint, impervious material.- Gloves: Two pairs of chemotherapy-tested nitrile gloves, with the outer glove covering the gown cuff.- Respiratory: NIOSH-approved respirator (e.g., N95 or higher).- Eye/Face: Full-face shield or safety goggles with side shields.
Handling Solutions - Containment: Class II BSC or a certified chemical fume hood.- Gown: Disposable, solid-front, back-closure gown.- Gloves: Two pairs of chemotherapy-tested nitrile gloves.- Eye/Face: Safety goggles with side shields.
Spill Cleanup - Gown: Disposable, solid-front, back-closure gown.- Gloves: Two pairs of chemotherapy-tested nitrile gloves.- Respiratory: NIOSH-approved respirator.- Eye/Face: Full-face shield or safety goggles with side shields.
Waste Disposal - Gown: Disposable, solid-front, back-closure gown.- Gloves: Two pairs of chemotherapy-tested nitrile gloves.- Eye/Face: Safety goggles with side shields.

Experimental Protocols: Handling, Spill, and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface within a certified containment device (BSC or fume hood) by covering it with a disposable plastic-backed absorbent pad.[4]

  • Reconstitution: If working with the solid compound, perform all manipulations, such as weighing and reconstitution, within the containment device to minimize aerosol generation.

  • Handling Solutions: Use Luer-lock syringes and other closed systems where possible to prevent leaks and spills.

  • Post-Handling: After completion of work, wipe down all surfaces with a validated decontamination solution. All disposable materials, including PPE, are to be considered cytotoxic waste.

Spill Management Protocol

Immediate and appropriate action is necessary to contain and decontaminate any spill.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a disposable gown, double gloves, eye protection, and a respirator.[4]

  • Contain the Spill: Use a cytotoxic spill kit to absorb the material. Cover the spill with absorbent pads, working from the outside in.

  • Clean and Decontaminate:

    • Once the material is absorbed, carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

    • Clean the area with a detergent solution (soap and water).

    • Apply a deactivating solution such as 0.5% sodium hypochlorite.[5][7] Allow for a sufficient contact time (e.g., 10-15 minutes) before wiping clean with fresh absorbent pads.

    • Rinse the area thoroughly with water.

    • Dispose of all cleanup materials as cytotoxic waste.

Waste Disposal Protocol

All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.

  • Segregation: At the point of generation, segregate all contaminated waste into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers (often purple or yellow).[10][11] This includes:

    • Solid Waste: Contaminated PPE (gloves, gowns), lab supplies (pipette tips, tubes, vials), and absorbent materials.

    • Liquid Waste: Unused solutions and contaminated solvents.

    • Sharps Waste: Contaminated needles, syringes, and scalpels must be placed in a designated cytotoxic sharps container.

  • Deactivation of Bulk Liquid Waste (Optional): Before collection, bulk liquid waste may be deactivated by treating with a solution of sodium hypochlorite or potassium permanganate. This should be done in a fume hood, following institutional EHS guidelines.[8] Caution: These reactions can be exothermic.

  • Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. The standard and most reliable method of disposal is high-temperature incineration.[9]

Visual Workflow Diagrams

Spill_Response_Workflow cluster_spill Spill of this compound cluster_actions Immediate Actions cluster_cleanup Containment & Cleanup cluster_decon Decontamination cluster_disposal Final Steps spill Spill Occurs evacuate 1. Evacuate & Secure Area spill->evacuate Alert Others don_ppe 2. Don Full Spill PPE (Respirator, Double Gloves, Gown, Face Shield) evacuate->don_ppe contain 3. Contain Spill with Absorbent Pads don_ppe->contain collect 4. Collect Contaminated Materials into Waste Bin contain->collect decontaminate 5. Clean with Detergent, then 0.5% Sodium Hypochlorite collect->decontaminate rinse 6. Rinse Area with Water decontaminate->rinse dispose_materials 7. Dispose of All Cleanup Materials as Cytotoxic Waste rinse->dispose_materials report 8. Report Incident to EHS dispose_materials->report

Caption: Workflow for handling a spill of this compound.

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation at Point of Use cluster_containers Containment cluster_final Final Disposal point_of_use Contaminated Material (PPE, Labware, Solutions) solid_waste Solid Waste (Gloves, Gowns, Vials) point_of_use->solid_waste liquid_waste Liquid Waste (Unused Solutions) point_of_use->liquid_waste sharps_waste Sharps Waste (Needles, Scalpels) point_of_use->sharps_waste solid_container Labeled, Leak-Proof Cytotoxic Container (Purple) solid_waste->solid_container liquid_container Labeled, Leak-Proof Chemical Waste Container liquid_waste->liquid_container sharps_container Puncture-Proof Cytotoxic Sharps Container (Purple) sharps_waste->sharps_container storage Store in Secure, Designated Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange Pickup by Certified Hazardous Waste Service storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Logical workflow for the disposal of this compound waste.

References

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